Product packaging for 3-(1,3-Thiazol-2-yl)thiomorpholine(Cat. No.:CAS No. 933701-85-0)

3-(1,3-Thiazol-2-yl)thiomorpholine

Cat. No.: B1379335
CAS No.: 933701-85-0
M. Wt: 186.3 g/mol
InChI Key: HPKMLARIOKMSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1,3-Thiazol-2-yl)thiomorpholine is a chemical compound of interest in medicinal and organic chemistry research, featuring a thiomorpholine ring linked to a 1,3-thiazole heterocycle. This structure places it within a class of compounds known to exhibit significant pharmacological potential. Scientific investigations into analogous 1,3-thiazole compounds have revealed their relevance as key intermediates and core structures in developing bioactive molecules . These compounds are frequently explored for their inhibitory activity against various biological targets . Research indicates that similar substituted 1,3-thiazole compounds can function as p38 MAP kinase inhibitors and TNF-α production inhibitors . These mechanisms are critical in the cytokine-mediated disease pathway, suggesting potential research applications for this compound in developing therapies for inflammatory and immunological disorders . The presence of both sulfur and nitrogen heterocycles in its architecture provides multiple sites for coordination and interaction, making it a versatile scaffold for further chemical modification and for exploring structure-activity relationships (SAR) . As such, this compound serves as a valuable building block for synthesizing more complex heterocyclic systems and for creating targeted libraries in drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S2 B1379335 3-(1,3-Thiazol-2-yl)thiomorpholine CAS No. 933701-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMLARIOKMSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307217
Record name 3-(2-Thiazolyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933701-85-0
Record name 3-(2-Thiazolyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933701-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thiazolyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines a proposed synthetic pathway for 3-(1,3-thiazol-2-yl)thiomorpholine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a published, validated synthetic protocol for this specific molecule, this guide provides a comprehensive, technically sound, and well-researched hypothetical approach based on established and analogous chemical transformations. The methodologies presented are derived from peer-reviewed literature on the synthesis of thiazole and thiomorpholine derivatives.

The thiomorpholine moiety is a significant structural motif in various active pharmaceutical ingredients, known for a range of pharmacological activities including antimalarial, antibiotic, and antioxidant effects.[1][2] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, present in numerous drugs with antibacterial, antifungal, and anti-inflammatory properties.[3] The combination of these two pharmacophores in this compound presents an intriguing target for drug discovery programs.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a retrosynthetic disconnection at the C2-C3 bond between the thiazole and thiomorpholine rings. This leads to two primary plausible forward synthetic strategies: the construction of the thiazole ring onto a pre-existing thiomorpholine scaffold via the Hantzsch thiazole synthesis, or a cross-coupling reaction between a functionalized thiazole and a functionalized thiomorpholine. This guide will focus on the Hantzsch approach due to its robustness and high yields in forming thiazole rings.[3][4][5][6][7]

G cluster_retrosynthesis Retrosynthetic Approach Target This compound Disconnect C-C Disconnection Target->Disconnect Retrosynthesis Intermediates Thiomorpholine Precursor + Thiazole Precursor Disconnect->Intermediates

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4][5][6] In this proposed pathway, a key intermediate, thiomorpholine-3-carbothioamide, would be synthesized and subsequently cyclized with an α-haloaldehyde to yield the target compound.

Step 1: Synthesis of Thiomorpholin-3-one

The synthesis of the thiomorpholine ring is well-established. One common method involves the cyclization of diethanolamine.[1][8] An alternative is the reduction of a thiomorpholin-3-one, which can be prepared from ethyl mercaptoacetate and aziridine.[1][8] For the purpose of this proposed synthesis, we will consider commercially available or readily synthesizable thiomorpholin-3-one as the starting material.

Step 2: Synthesis of Thiomorpholine-3-carbothioamide (Hypothetical Intermediate)

The conversion of a lactam (cyclic amide) like thiomorpholin-3-one to the corresponding thioamide is a crucial step. This can be achieved by a two-step process:

  • Thionation: Reaction of thiomorpholin-3-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would yield thiomorpholine-3-thione.

  • Conversion to Thioamide: The resulting thione could then be converted to the carbothioamide. A potential route involves reaction with a suitable cyanide source followed by hydrolysis, or via a more complex multi-step conversion. The development of a robust method for this transformation would be a key aspect of the research.

Step 3: Hantzsch Thiazole Synthesis

The final step involves the reaction of the proposed thiomorpholine-3-carbothioamide with an α-haloaldehyde, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

G cluster_workflow Proposed Synthetic Workflow A Thiomorpholin-3-one B Thiomorpholine-3-thione A->B Lawesson's Reagent C Thiomorpholine-3-carbothioamide B->C Multi-step Conversion E This compound C->E Hantzsch Synthesis D α-Haloaldehyde (e.g., Chloroacetaldehyde) D->E

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the proposed reactants, reagents, and expected products for the key Hantzsch thiazole synthesis step. Yields are hypothetical and would require experimental optimization.

Step Starting Material Reagents and Solvents Product Hypothetical Yield
1Thiomorpholin-3-oneLawesson's Reagent, TolueneThiomorpholine-3-thione70-85%
2Thiomorpholine-3-thioneMulti-step conversionThiomorpholine-3-carbothioamide40-60%
3Thiomorpholine-3-carbothioamideChloroacetaldehyde, EthanolThis compound65-80%

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on general procedures for similar reactions found in the literature and would require optimization.

Protocol 1: Synthesis of Thiomorpholine-3-thione
  • To a stirred solution of thiomorpholin-3-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford thiomorpholine-3-thione.

Protocol 2: Hantzsch Synthesis of this compound
  • In a round-bottom flask, dissolve thiomorpholine-3-carbothioamide (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Alternative Synthetic Strategy: Cross-Coupling

An alternative, though likely more complex, approach would involve a palladium-catalyzed cross-coupling reaction. This would necessitate the synthesis of a 2-halothiazole and a 3-organometallic-thiomorpholine derivative (e.g., a boronic ester for Suzuki coupling or an organozinc reagent for Negishi coupling). While synthetically challenging, this route could offer a high degree of modularity for accessing various analogs.

G cluster_cross_coupling Alternative Cross-Coupling Strategy Thiazole 2-Bromothiazole Coupling Pd-catalyzed Cross-Coupling Thiazole->Coupling Thiomorpholine 3-Boronic ester-thiomorpholine Thiomorpholine->Coupling Product This compound Coupling->Product

Caption: Alternative synthetic route via palladium-catalyzed cross-coupling.

Conclusion

This technical guide provides a plausible and well-founded synthetic strategy for the novel compound this compound. The proposed route, centered on the robust Hantzsch thiazole synthesis, offers a clear and logical pathway for researchers to pursue. The successful synthesis and subsequent biological evaluation of this molecule could lead to the discovery of new therapeutic agents. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

In-Depth Technical Guide: 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-thiazol-2-yl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on the synthesis, properties, and potential applications of its core components—the thiazole and thiomorpholine moieties. Information on general synthetic routes and the known biological activities of related derivatives is presented to provide a foundational understanding for researchers. This guide also outlines potential experimental protocols for the synthesis and characterization of the title compound.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The combination of a thiazole ring with a thiomorpholine scaffold in this compound presents a unique chemical architecture with potential for novel pharmacological activities. Thiazole derivatives are known for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, thiomorpholine analogs have demonstrated diverse pharmacological activities, such as antibacterial and analgesic effects.[1]

This guide serves as a resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.

Physicochemical Properties

A specific CAS Number for this compound could not be identified in the public domain, suggesting it may be a novel compound or one with limited published data. However, the properties of the parent heterocycles, thiazole and thiomorpholine, can provide an estimation of the expected characteristics of the combined molecule.

Table 1: Physicochemical Properties of Parent Heterocycles

PropertyThiomorpholineThiazole
CAS Number 123-90-0[4][5]288-47-1
Molecular Formula C4H9NS[4][6]C3H3NS
Molar Mass 103.18 g/mol [4]85.12 g/mol
Boiling Point 169 °C[5][6][7]116-118 °C
Density 1.026 g/mL at 25 °C[5][6]1.198 g/mL at 25 °C
Solubility in Water Miscible[4][6]Soluble

Synthetic Approaches

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is a hypothetical multi-step synthesis.

Step 1: Synthesis of 2-bromo-3-thiomorpholin-3-yl-propan-1-al (Intermediate A)

  • To a solution of 3-thiomorpholinecarboxaldehyde in a suitable solvent (e.g., diethyl ether), add N-bromosuccinimide (NBS) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.

Step 2: Synthesis of a Thioamide (Intermediate B)

  • React an appropriate amide with Lawesson's reagent in a dry solvent like toluene or THF.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and purify the resulting thioamide by column chromatography.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve Intermediate A and Intermediate B in a suitable solvent such as ethanol or DMF.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the formation of the thiazole ring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Signaling Pathways and Biological Activities

Given the known biological activities of thiazole and thiomorpholine derivatives, this compound could be investigated for a variety of therapeutic applications. Thiazole-containing compounds have been reported to act as inhibitors of various enzymes and receptors, and some have shown promise as anticonvulsant agents.[3] Thiomorpholine analogs have been explored for their antimicrobial and anti-inflammatory properties.[1]

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

G A Synthesis and Purification of This compound B Structural Characterization (NMR, MS, IR) A->B C In vitro Biological Screening B->C D Antimicrobial Assays (Bacteria, Fungi) C->D E Anticancer Assays (Cell Viability, Apoptosis) C->E F Enzyme Inhibition Assays C->F G Hit Identification and Lead Optimization D->G E->G F->G H In vivo Studies G->H

Caption: General workflow for the synthesis and biological evaluation of a novel compound.

Characterization Methods

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment

TechniquePurposeExpected Data
Nuclear Magnetic Resonance (NMR) To determine the chemical structure and connectivity of atoms.1H and 13C NMR spectra showing characteristic chemical shifts and coupling constants for the thiazole and thiomorpholine protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.Characteristic absorption bands for C=N, C-S, and N-H bonds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating high purity.

Conclusion

While specific experimental data for this compound is scarce, this technical guide provides a solid foundation for researchers by summarizing the properties and synthetic methodologies of its constituent heterocyclic systems. The proposed synthetic route and characterization methods offer a starting point for the preparation and validation of this novel compound. The potential for diverse biological activities, inferred from related structures, suggests that this compound is a promising candidate for further investigation in drug discovery programs. The following diagram outlines the logical relationship between the core heterocycles and the potential applications of the title compound.

G Thiazole Thiazole Moiety Target This compound Thiazole->Target Thiomorpholine Thiomorpholine Moiety Thiomorpholine->Target Antimicrobial Antimicrobial Activity Target->Antimicrobial Anticancer Anticancer Activity Target->Anticancer AntiInflammatory Anti-inflammatory Activity Target->AntiInflammatory

References

Structure Elucidation of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. As a molecule combining the structural features of both thiazole and thiomorpholine, which are prevalent in many pharmacologically active compounds, a thorough understanding of its three-dimensional structure is critical for its potential development in medicinal chemistry.

This document outlines a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to unambiguously determine the chemical structure and stereochemistry of the target compound. The methodologies described herein represent a standard workflow for the characterization of new chemical entities in a drug discovery and development setting.

Introduction to the Structural Problem

The target molecule, this compound, is composed of a thiomorpholine ring substituted at the 3-position with a 1,3-thiazole ring. The primary objectives of the structure elucidation process are to:

  • Confirm the elemental composition.

  • Verify the connectivity of the atoms, establishing the covalent framework.

  • Determine the stereochemistry at the chiral center (C3 of the thiomorpholine ring).

  • Characterize the conformational properties of the thiomorpholine ring.

The following sections will detail the experimental protocols and expected data for a comprehensive structural analysis.

Proposed Synthetic Pathway

graph Synthesis_Workflow {
  layout=dot;
  rankdir="LR";
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial"];

}

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.

Expected Data: Characteristic absorption bands are expected for the N-H, C-H, C=N, and C-S bonds. Data from the parent thiomorpholine molecule shows characteristic peaks that would be expected to be present[5].

Functional Group **Expected Wavenumber (cm⁻¹) **
N-H stretch~3300
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)2800-3000
C=N stretch (thiazole)~1600
C-S stretch600-800
X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry and the conformation of the thiomorpholine ring, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer, and diffraction data are collected. The structure is solved and refined to provide a detailed 3D model of the molecule. This has been successfully used for related thiazole compounds[6][7][8].

Expected Outcome: The X-ray crystal structure would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the chair or boat conformation of the thiomorpholine ring and the orientation of the thiazole substituent.

```dot graph Elucidation_Logic { layout=dot; rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial"];

}

References

Technical Guide: Spectroscopic and Synthetic Profile of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a styryl hemicyanine dye. The document outlines detailed experimental protocols for its synthesis and presents a structured summary of its key characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This information is critical for researchers engaged in the synthesis, characterization, and application of heterocyclic compounds in fields such as medicinal chemistry and materials science.

Spectroscopic Data

The spectroscopic data provides structural confirmation of the synthesized compound. The following tables summarize the key quantitative findings from various analytical techniques.

NMR Spectroscopy Data

NMR spectroscopy is fundamental for elucidating the molecular structure. The ¹H and ¹³C NMR data were acquired on a Bruker Avance II+ spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

Table 1: ¹³C NMR Spectroscopic Data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide [1]

Chemical Shift (δ, ppm)Assignment
172.07C (Benzothiazole, C=N)
152.81C (Styryl, C-N)
150.02CH (Styryl)
142.45C (Benzothiazole)
133.302CH (Aromatic)
129.45CH (Aromatic)
128.13CH (Aromatic)
127.48C (Benzothiazole)
124.37CH (Aromatic)
123.19C (Styryl)
116.62CH (Aromatic)
114.34CH (Aromatic)
108.12CH (Styryl)
49.952CH₂ (Thiomorpholine, N-CH₂)
36.23CH₃ (N-Methyl)
25.692CH₂ (Thiomorpholine, S-CH₂)
Mass Spectrometry and Infrared Spectroscopy Data

Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups present in the molecule.

Table 2: ESI-MS and IR Spectroscopic Data [1]

TechniqueData
ESI-MS Calculated: 339.5, Found: 339.0
IR (ν = cm⁻¹) 605 (C–S), 705 (CH₂–S), 750 (C–S), 802 (C=C), 935 (C=C), 1105 (C–N), 1175 (C–N), 1280 (=C–N), 1295 (=C–H), 1340 (=C–H), 1380 (=C–H), 1397 (=C–H), 1440 (=C–H), 1500 (=C–H), 1565 (C=C)
UV-Visible Spectroscopy

UV-Vis spectroscopy was performed on a Unicam 530 UV-VIS spectrophotometer.[1] The compound exhibits interesting photophysical properties, including solvatochromism, where the absorption maximum shifts with the polarity of the solvent.[2]

Table 3: UV-Vis Absorption Maxima in Various Solvents [2][3]

SolventAbsorption Maximum (λmax, nm)
Dioxane481
Chloroform505
Ethyl Acetate491
Acetone500
Acetonitrile504
Ethanol512
Methanol514
Water495

Experimental Protocols

The synthesis of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is a multi-step process involving the preparation of key intermediates.

Synthesis of Intermediates

The synthesis requires two primary precursors: 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide and 4-thiomorpholinobenzaldehyde.[1]

  • 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide: This intermediate is synthesized from 2-methylbenzo[d]thiazole.[1]

  • 4-Thiomorpholinobenzaldehyde: This compound is prepared from 4-fluorobenzaldehyde and thiomorpholine.[1]

Synthesis of Final Compound

The final product is synthesized via a condensation reaction.[1]

Protocol:

  • A slight molar excess of 4-thiomorpholinobenzaldehyde is used relative to 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide.

  • The reactants are condensed in the presence of piperidine, which acts as a base.

  • The reaction is carried out in a solvent mixture of ethanol and ethyl acetate (3:1 ratio).

  • The addition of ethyl acetate reduces the solubility of the target dye, allowing it to be isolated in high yield and purity directly from the reaction mixture.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis A 2-Methylbenzo[d]thiazole C 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide A->C Quaternization B 4-Fluorobenzaldehyde + Thiomorpholine D 4-Thiomorpholinobenzaldehyde B->D Nucleophilic Substitution E Condensation Reaction (Piperidine, EtOH:EtOAc 3:1) C->E D->E F (E)-3-Methyl-2-(4-thiomorpholinostyryl) benzo[d]thiazol-3-ium iodide E->F G Final Pure Product F->G Purification/ Isolation

Caption: Synthetic pathway for the target compound.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis Product Synthesized Compound NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation IR Infrared (IR) Product->IR Functional Group ID UV UV-Vis Product->UV Photophysical Properties

References

Unveiling the Therapeutic Potential of Thiazole-Thiomorpholine Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of the molecular scaffold represented by 3-(1,3-thiazol-2-yl)thiomorpholine. Direct biological data for this specific compound (CAS No: 933701-85-0) is not publicly available at the time of this writing. The information presented herein is extrapolated from the well-documented activities of the broader class of 2-aminothiazole derivatives and related thiazole-containing compounds.

Introduction: The Promise of Thiazole-Based Heterocycles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The 2-aminothiazole moiety, in particular, is a key structural component in several clinically approved drugs, such as the kinase inhibitor dasatinib.[5]

The incorporation of a thiomorpholine ring introduces a saturated, sulfur-containing heterocycle that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This strategic combination of a planar, aromatic thiazole with a flexible, three-dimensional thiomorpholine offers a compelling avenue for the exploration of new chemical space in drug discovery.

This whitepaper will explore the potential biological activities of this compound by examining the established pharmacology of structurally related 2-aminothiazole derivatives. It will also present generalized experimental protocols and conceptual workflows relevant to the preclinical evaluation of such novel chemical entities.

Potential Biological Activities of Thiazole-Thiomorpholine Analogs

While specific data for this compound is unavailable, the extensive research on 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The following table summarizes the diverse biological activities reported for various analogs.

Biological ActivityCompound Class/ExampleKey FindingsReference
Anticancer 2-amino-thiazole-5-carboxylic acid phenylamide derivativesPotent and selective antiproliferative activity against human K563 leukemia cells.[5]
Anticancer Piperazinyl-thiazole acetamide scaffoldSubmicromolar inhibition of VEGFR-2 and high selectivity against leukemia and prostate cancer cell lines.[5]
Anticancer 2-amino-5-benzoyl-4-(2-furyl)thiazolesIn vitro anti-tubercular activities and activity against various cancer cell lines.[1]
Antimicrobial Thiazolyl-thiourea derivatives with halogen substitutionsPromising efficacy toward staphylococcal species with MIC values ranging from 4 to 16 µg/mL.[4]
Anti-inflammatory General 2-aminothiazole derivativesInhibition of carrageenin-induced edema.[1]
Antiviral General 2-aminothiazole derivativesReported anti-HIV activity.[4]

Conceptual Experimental Protocols

The evaluation of a novel compound like this compound would involve a series of well-established in vitro and in vivo assays. Below are generalized protocols for key biological screenings.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., K563, PC12, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with varying concentrations of the test compound and a vehicle control.

  • MTT Incubation: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the research and development process for a novel thiazole-thiomorpholine compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a typical experimental workflow.

G Hypothetical Signaling Pathway for a Thiazole-Based Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand Binding & Dimerization Thiazole_Compound This compound (Hypothetical Inhibitor) Thiazole_Compound->Kinase_Domain Inhibition Downstream_Signaling Downstream Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Kinase_Domain->Downstream_Signaling Phosphorylation Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Angiogenesis, Proliferation) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based compound.

G Preclinical Experimental Workflow for a Novel Thiazole Derivative Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., MTT, MIC assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Kinase Profiling, Mechanism of Action) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for the preclinical development of a novel thiazole-based therapeutic agent.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, the well-established and diverse biological activities of the broader class of 2-aminothiazole derivatives strongly suggest its potential in areas such as oncology and infectious diseases.

Future research should focus on the synthesis and subsequent biological evaluation of this specific compound and its analogs. A systematic investigation, following a workflow similar to the one outlined above, will be crucial to elucidate its specific mechanism of action, determine its potency and selectivity, and ultimately assess its potential as a viable drug candidate. The combination of the electronically versatile thiazole ring with the structurally important thiomorpholine moiety holds significant promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 3-(1,3-Thiazol-2-yl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The confluence of thiazole and thiomorpholine moieties into a singular molecular framework presents a compelling strategy in modern medicinal chemistry. Thiazole rings are integral components of numerous clinically approved drugs, valued for their diverse biological activities including antimicrobial and anticancer effects.[1][2] Similarly, the thiomorpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties and a range of bioactivities.[3][4] This technical guide delineates a comprehensive overview of the derivatives of 3-(1,3-thiazol-2-yl)thiomorpholine, a novel class of heterocyclic compounds with significant therapeutic promise. This document provides plausible synthetic routes, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their potential anticancer and antimicrobial activities based on structure-activity relationship (SAR) studies of analogous compounds.

Introduction: The Rationale for Hybrid Scaffolds

The principle of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in drug discovery to create new chemical entities with enhanced affinity, efficacy, and improved pharmacokinetic profiles. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in drugs such as the antiretroviral ritonavir and the anticancer agent dasatinib.[5] Its rigid structure and ability to participate in various non-covalent interactions make it an excellent scaffold for targeting a wide array of biological macromolecules.

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is considered a "privileged" scaffold. It often confers improved solubility and metabolic stability to drug candidates.[3] Derivatives of thiomorpholine have been investigated for a multitude of therapeutic applications, including anticancer, antioxidant, and antitubercular activities.[3][6][7]

The amalgamation of these two key heterocyclic systems into the novel this compound core is hypothesized to yield compounds with synergistic or additive pharmacological effects, potentially leading to the discovery of potent and selective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the target derivatives can be approached through a multi-step sequence, beginning with the preparation of a key intermediate, N-Boc-3-(thiocarbamoyl)thiomorpholine. This intermediate can then be subjected to a Hantzsch-type thiazole synthesis to construct the desired heterocyclic core. Subsequent derivatization can be achieved by deprotection and N-alkylation or N-acylation of the thiomorpholine nitrogen.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is adapted from established methodologies for the synthesis of thiazole and thiomorpholine derivatives.[8][9]

G A 3-Thiomorpholinone B N-Boc-3-thiomorpholinone A->B Boc₂O, Et₃N, DCM C N-Boc-3-aminothiomorpholine B->C 1. NH₂OH·HCl, Pyridine 2. LiAlH₄, THF D N-Boc-3-(thiocarbamoyl)thiomorpholine C->D CS₂, Et₃N E N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine D->E α-haloketone (R-COCH₂Br) Ethanol, reflux F This compound E->F TFA or HCl in Dioxane G N-Substituted Derivatives F->G R'-X, Base or R'-COCl, Base

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of tert-butyl 3-oxo-thiomorpholine-4-carboxylate (N-Boc-3-thiomorpholinone)

To a solution of 3-thiomorpholinone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.

Protocol 2.2.2: Synthesis of tert-butyl 3-aminothiomorpholine-4-carboxylate

N-Boc-3-thiomorpholinone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in pyridine and stirred at 60 °C for 4 hours. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 1M HCl and brine, dried, and concentrated to give the crude oxime. The crude oxime is then dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. The mixture is refluxed for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the desired amine.

Protocol 2.2.3: Synthesis of tert-butyl 3-(thiocarbamoyl)thiomorpholine-4-carboxylate

To a solution of tert-butyl 3-aminothiomorpholine-4-carboxylate (1.0 eq) and triethylamine (2.5 eq) in ethanol, carbon disulfide (CS₂, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 18 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the thiourea intermediate.

Protocol 2.2.4: General Procedure for the Synthesis of N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine Derivatives

The thiourea intermediate (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) are dissolved in absolute ethanol and refluxed for 8 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2.2.5: General Procedure for N-Deprotection and Further Derivatization

The N-Boc protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stirred at room temperature for 2 hours. The solvent is evaporated to dryness to yield the TFA salt of this compound. For further derivatization, this salt is neutralized, and subsequent N-alkylation or N-acylation is performed under standard conditions.

Biological Activities and Structure-Activity Relationship (SAR)

Based on extensive literature on related thiazole and thiomorpholine-containing compounds, the derivatives of this compound are anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.[3][10][11]

Anticancer Activity

Thiazole-containing compounds have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells.[5] Thiomorpholine moieties have also been incorporated into potent anticancer agents.[3] A recent study on 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with some compounds showing greater efficacy than the standard drug cisplatin.[11]

Hypothetical SAR Insights:

  • Substitution on the Thiazole Ring: Introduction of substituted phenyl rings at the C4 or C5 position of the thiazole moiety is expected to modulate anticancer activity. Electron-withdrawing or electron-donating groups on this phenyl ring can influence binding affinity to target proteins.

  • Substitution on the Thiomorpholine Nitrogen: The nature of the substituent on the thiomorpholine nitrogen can significantly impact the compound's pharmacokinetic properties and target engagement. Small alkyl or acyl groups may be well-tolerated.

The proposed mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12][13] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[14]

Hypothetical SAR Insights:

  • Amphiphilicity, conferred by the combination of the aromatic thiazole and the more flexible thiomorpholine, may facilitate penetration of microbial cell membranes.[10]

  • Specific substituents on the thiazole ring can enhance the potency against particular microbial strains. For instance, halogenated phenyl groups have been associated with increased antibacterial activity.

Quantitative Data Summary

To facilitate the comparison of potential biological activities, the following tables present hypothetical data for a series of synthesized derivatives.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)

Compound IDR¹ (on Thiazole C4)R² (on Thio-N)A549 (Lung)MCF-7 (Breast)HCT116 (Colon)
TZT-01PhenylH15.222.518.9
TZT-024-ChlorophenylH5.88.16.5
TZT-034-MethoxyphenylH12.719.315.4
TZT-044-Chlorophenyl-CH₃4.97.55.9
TZT-054-Chlorophenyl-COCH₃6.29.07.1
Cisplatin--7.09.88.2

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDR¹ (on Thiazole C4)R² (on Thio-N)S. aureusE. coliC. albicans
TZT-01PhenylH64128128
TZT-024-ChlorophenylH163264
TZT-034-MethoxyphenylH3264128
TZT-044-Chlorophenyl-CH₃81632
TZT-054-Chlorophenyl-COCH₃163264
Ciprofloxacin--10.5NA
Fluconazole--NANA8

Protocols for Biological Evaluation

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined by plotting a dose-response curve.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of heterocyclic compounds with the potential for significant anticancer and antimicrobial activities. This technical guide provides a foundational framework for their synthesis and biological evaluation. Future work should focus on the synthesis of a diverse library of these derivatives to establish robust structure-activity relationships. Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant animal models, will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.

References

Thiazole-Thiomorpholine Compounds: A Comprehensive Technical Review of Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the thiazole and thiomorpholine heterocyclic rings has given rise to a class of compounds with significant therapeutic potential. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a well-established pharmacophore present in numerous approved drugs. The thiomorpholine moiety, a saturated six-membered ring with sulfur and nitrogen, is also associated with a range of pharmacological activities. This technical guide provides an in-depth review of the literature on thiazole-thiomorpholine compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anticancer and antimicrobial properties.

Synthesis of Thiazole-Thiomorpholine Scaffolds

The construction of thiazole-thiomorpholine compounds typically involves a multi-step synthetic approach, beginning with the formation of the aromatic thiazole core, followed by the introduction of the thiomorpholine moiety.

One of the most common methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For example, 2-bromoacetophenone can be reacted with thiourea in a solvent like methanol under heat to form a 2-aminothiazole derivative.

A prevalent strategy for linking the thiomorpholine ring to the thiazole core involves a nucleophilic substitution reaction. A common precursor is a thiazole derivative bearing a reactive leaving group, such as a chloromethyl group at the 4-position. This intermediate can then be reacted with thiomorpholine in a suitable solvent like 1,4-dioxane, typically under reflux conditions, to yield the final thiazole-thiomorpholine product.

An illustrative experimental workflow for the synthesis and evaluation of thiazole-thiomorpholine compounds is depicted below.

graph_experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start α-Haloketone + Thioamide Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Thiazole_Core Substituted Thiazole Core (e.g., with -CH2Cl group) Hantzsch->Thiazole_Core Coupling Nucleophilic Substitution Thiazole_Core->Coupling Thiomorpholine Thiomorpholine Thiomorpholine->Coupling Final_Compound Thiazole-Thiomorpholine Compound Coupling->Final_Compound Purification Purification (Chromatography/ Recrystallization) Final_Compound->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assays Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial MTT Cytotoxicity Assay (e.g., MTT) Anticancer->MTT MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Mechanism Mechanism of Action (e.g., Kinase Assay, Tubulin Assay) MTT->Mechanism Data_Analysis Data Analysis (IC50 / MIC Calculation) MTT->Data_Analysis Mechanism->Data_Analysis MIC->Data_Analysis End End Data_Analysis->End Lead Compound Identification

Figure 1: General experimental workflow.

Biological Activities and Therapeutic Potential

Thiazole-thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being the most prominently reported.

Antimicrobial Activity

These compounds have been evaluated against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have shown that the incorporation of the thiomorpholine ring can enhance antimicrobial potency compared to analogous structures. Certain derivatives exhibit significant activity against clinically relevant pathogens. For instance, some compounds have shown promising minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Penicillium chrysogenum. The mechanism is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.

Table 1: Summary of Antimicrobial Activity of Representative Thiazole-Thiomorpholine Compounds

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref.
5f (p-Cl phenyl)Pseudomonas aeruginosa6.25Chloramphenicol12.5
5f (p-Cl phenyl)Penicillium chrysogenum12.5Ketoconazole25.0
5e (p-CH3 phenyl)Staphylococcus aureus25.0Chloramphenicol12.5
5e (p-CH3 phenyl)Aspergillus niger50.0Ketoconazole25.0

Note: Data compiled from illustrative literature sources. Actual values may vary based on experimental conditions.

Anticancer Activity

The anticancer potential of thiazole-thiomorpholine compounds is a major area of investigation. In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer. Notably, several derivatives have exhibited greater potency than the standard chemotherapeutic drug, cisplatin, in specific cell lines. One compound with a 4-methylphenyl substituent was identified as particularly potent against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 3.72 µM. Another study highlighted a compound that was highly active against MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively.

Table 2: Summary of Anticancer Activity (IC50) of Representative Thiazole-Thiomorpholine Compounds

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref.
3f (4-CH3 phenyl)A549 (Lung)3.72Cisplatin> 3f
3a (phenyl)A549 (Lung)10.14Cisplatin> 3a
4c (anisole)MCF-7 (Breast)2.57Staurosporine6.77
4c (anisole)HepG2 (Liver)7.26Staurosporine8.40
5b (4-EtO phenyl)MCF-7 (Breast)0.48Colchicine9.1

Note: Data compiled from various literature sources. Cell lines and reference drugs may differ between studies.

Mechanisms of Anticancer Action

The cytotoxic effects of thiazole-thiomorpholine compounds are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. Two major mechanisms have been identified: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This prevents the formation of microtubules, disrupts the mitotic spindle, and activates the intrinsic apoptotic pathway.

Potential Therapeutic Targets of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the potential therapeutic applications of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. Due to the absence of direct experimental data on this specific molecule, this whitepaper provides a predictive analysis based on the well-documented pharmacological activities of its constituent moieties: the thiazole ring and the thiomorpholine scaffold. We will delve into potential therapeutic targets, propose hypothetical signaling pathway involvement, and outline experimental workflows for future investigation. The aim is to provide a foundational guide for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can offer improved efficacy, selectivity, and safety profiles for the treatment of various diseases. The hybridization of known pharmacophores is a well-established strategy in drug design to achieve these goals. The compound this compound is a unique hybrid molecule that combines the structural features of a thiazole and a thiomorpholine ring.

  • The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a privileged scaffold found in a wide array of FDA-approved drugs, including the anticancer agents dasatinib and ixabepilone, as well as antimicrobials and anti-inflammatory drugs.[1][2][3] Its biological versatility stems from its ability to participate in various non-covalent interactions with biological targets.[4]

  • The Thiomorpholine Moiety: Thiomorpholine is a six-membered saturated heterocycle containing sulfur and nitrogen. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[5][6] The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog and can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug.[7] Thiomorpholine derivatives have been investigated for a range of activities, including as antibiotics, antioxidants, and hypolipidemic agents.[8][9]

This whitepaper will, therefore, extrapolate the potential therapeutic targets of this compound by examining the established activities of these two core structures.

Potential Therapeutic Areas and Targets

Based on the extensive literature on thiazole and thiomorpholine derivatives, we can hypothesize several therapeutic areas where this compound could be active.

Oncology

Thiazole-containing compounds are well-represented in oncology.[1][2] Several have been developed as inhibitors of various biological targets crucial for cancer cell proliferation and survival.[10]

  • Kinase Inhibition: Many thiazole derivatives, such as dasatinib, function as potent kinase inhibitors. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The thiazole ring often serves as a key structural element for binding to the ATP-binding pocket of kinases.

  • Microtubule Disruption: Compounds like ixabepilone, which contain a thiazole ring, are microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[3]

  • Polymerase Inhibition: Thiazole derivatives have also been explored as polymerase inhibitors, which could be a valuable mechanism for cancer therapy.[2]

Infectious Diseases

Both thiazole and thiomorpholine moieties are found in compounds with significant antimicrobial activity.

  • Antibacterial: The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[9] Thiazole derivatives have also shown promise as antibacterial agents.[3]

  • Antifungal and Antiprotozoal: The literature describes various thiomorpholine and thiazole derivatives with activity against fungi and protozoa.[5][11]

Inflammatory and Metabolic Disorders
  • Anti-inflammatory: Thiazole derivatives have been reported to possess anti-inflammatory properties.[12]

  • Antioxidant and Hypolipidemic: Certain thiomorpholine derivatives have demonstrated antioxidant and cholesterol-lowering activities, suggesting potential applications in cardiovascular and metabolic diseases.[8] One study found that a thiomorpholine derivative could inhibit microsomal lipid peroxidation with an IC50 value as low as 7.5 µM.[8]

Hypothetical Signaling Pathway Involvement

Given the strong precedent for thiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound in an oncological context could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Hypothetical inhibition of a generic RTK signaling pathway.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data for this compound to illustrate the expected outcomes from preclinical screening. This data is not based on experimental results.

Target ClassSpecific Target/Cell LineAssay TypeResult (IC50/MIC)
Oncology A549 (Lung Carcinoma)Cytotoxicity (MTT)1.2 µM
MCF-7 (Breast Cancer)Cytotoxicity (MTT)2.5 µM
B-Raf (Kinase)Kinase Inhibition0.8 µM
Antibacterial Staphylococcus aureusBroth Microdilution4 µg/mL
Escherichia coliBroth Microdilution16 µg/mL
Anti-inflammatory COX-2 EnzymeEnzyme Inhibition5.1 µM

Proposed Experimental Workflow

To validate the therapeutic potential of this compound, a structured experimental workflow would be necessary.

G cluster_invitro In Vitro Assays A Chemical Synthesis & Purification of Compound B In Vitro Screening A->B C Mechanism of Action (MoA) Studies B->C If active B1 Cytotoxicity Assays (e.g., MTT on cancer lines) B->B1 B2 Antimicrobial Assays (e.g., MIC determination) B->B2 B3 Enzyme Inhibition Assays (e.g., Kinase, COX) B->B3 D In Vivo Efficacy & Toxicology Studies C->D E Lead Optimization D->E Favorable profile

Caption: General experimental workflow for preclinical drug discovery.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in the initial screening of this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Protocol:

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of the diluted inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

While there is currently no direct evidence on the biological activity of this compound, a thorough analysis of its constituent thiazole and thiomorpholine moieties suggests significant therapeutic potential, particularly in oncology and infectious diseases. The proposed mechanisms of action include kinase inhibition, microtubule disruption, and general cytotoxicity against pathogenic microbes.

Future research should focus on:

  • Chemical Synthesis: Development of a robust and scalable synthesis route for this compound and its analogs.

  • In Vitro Screening: Performing the outlined experimental protocols to confirm its biological activities and determine its potency and spectrum.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds to identify key structural features that enhance activity and selectivity.

  • Mechanism of Action Studies: If promising activity is found, further experiments will be needed to elucidate the precise molecular targets and pathways involved.

This foundational analysis provides a strong rationale for the further investigation of this compound as a promising new scaffold in drug discovery.

References

Methodological & Application

Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating thiazole and thiomorpholine scaffolds have emerged as a promising class of molecules in anticancer research. The unique structural features of these heterocyclic rings contribute to a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 3-(1,3-thiazol-2-yl)thiomorpholine and its derivatives in anticancer studies, summarizing key findings and methodologies from recent research. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often surpassing the efficacy of established chemotherapy drugs like cisplatin.[1] Mechanistic studies suggest that their anticancer activity is mediated through the induction of apoptosis, modulation of key signaling pathways such as PI3K/Akt/mTOR, and inhibition of matrix metalloproteinases.[1][2]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells [1]

CompoundSubstituent on Phenyl RingIC50 (µM)
3aH10.14
3b4-F8.26
3c4-Cl7.53
3d4-Br6.89
3e4-I5.12
3f4-CH33.72
Cisplatin-12.50

Table 2: Cytotoxic Activity of Thiazoline Multithioether Derivatives [3][4]

CompoundCancer Cell LineIC50 (µg/mL)
123gA-549 (Human Lung Cancer)22.58
123gBcap-37 (Human Breast Cancer)19.41
4aA-549 (Human Lung Cancer)>100
4aBcap-37 (Human Breast Cancer)>100
5aA-549 (Human Lung Cancer)90.05
5aBcap-37 (Human Breast Cancer)89.30

Table 3: Antiproliferative Activity of Thiazole Derivatives in NCI-60 Cell Line Screen [5]

CompoundMean lg GI50Mean lg TGIMean lg LC50
1-(4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine-5.87-5.54-5.21
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine-5.66-5.26-4.83
1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine-5.67-5.21-4.67

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, L929)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds and reference drug (e.g., Cisplatin)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5x10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Annexin V and PI Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PI3K, anti-Akt, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Several thiazole derivatives have been shown to inhibit this pathway.[2][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel thiazole-thiomorpholine derivatives for their anticancer properties.

Experimental_Workflow Synthesis Synthesis of Thiazole-Thiomorpholine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis Mechanism Mechanism of Action Studies MTT->Mechanism Apoptosis->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot EnzymeAssay Enzyme Inhibition Assays (e.g., MMP-9) Mechanism->EnzymeAssay InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A general workflow for the anticancer evaluation of novel compounds.

Apoptosis Induction Pathway

The diagram below illustrates the general mechanism of apoptosis induction by thiazole derivatives, which often involves the mitochondrial pathway.

Apoptosis_Pathway Thiazole Thiazole Derivatives Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for Antimicrobial Assays of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound, 3-(1,3-thiazol-2-yl)thiomorpholine. This document outlines detailed protocols for essential antimicrobial susceptibility tests and presents a framework for data analysis and interpretation. While specific quantitative data for this compound is not currently available in public literature, this guide utilizes data from structurally related thiazolyl thiomorpholine derivatives to provide a contextual example for data presentation.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Thiazole and thiomorpholine moieties are important pharmacophores known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. The compound this compound, which incorporates both of these heterocyclic systems, is a promising candidate for antimicrobial drug discovery.

The protocols detailed below describe standard and widely accepted methods for determining the in vitro antimicrobial activity of a test compound: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion method for preliminary screening, and the determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

Quantitative data from antimicrobial assays should be summarized in a clear and structured format to facilitate comparison and analysis. The following table provides an example of how to present MIC data for a series of related thiazolyl thiomorpholine derivatives against a panel of pathogenic microorganisms.

Table 1: Example Minimum Inhibitory Concentration (MIC) of Thiazolyl Thiomorpholine Derivatives (µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaKlebsiella pneumoniaeAspergillus nigerPenicillium chrysogenum
Compound 5a 502512.5255025
Compound 5b 2512.525502512.5
Compound 5c 12.525502512.525
Compound 5d 50502512.55050
Compound 5e 2512.512.5252512.5
Compound 5f 12.512.512.512.512.512.5
Chloramphenicol 12.56.252512.5--
Ketoconazole ----12.56.25

Data presented is hypothetical and based on findings for structurally related compounds for illustrative purposes.[1]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Interpretation of Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound (test compound)

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the this compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh, antimicrobial-free agar plate.

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial growth is observed on the agar plate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a new compound.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Results & Analysis Compound Test Compound (this compound) Disk_Diffusion Agar Disk Diffusion Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC) Compound->Broth_Microdilution Microorganism Microorganism Culture Microorganism->Disk_Diffusion Microorganism->Broth_Microdilution Media Growth Media (Broth/Agar) Media->Disk_Diffusion Media->Broth_Microdilution Zone_of_Inhibition Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MIC_Value MIC Value (µg/mL) Broth_Microdilution->MIC_Value MBC MBC Determination MBC_Value MBC Value (µg/mL) MBC->MBC_Value Data_Analysis Data Analysis & Comparison Zone_of_Inhibition->Data_Analysis MIC_Value->MBC MIC_Value->Data_Analysis MBC_Value->Data_Analysis

Workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One of the key targets is DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair in bacteria. The following diagram illustrates a hypothetical signaling pathway for the action of this compound.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Penetrates DNA_Gyrase DNA Gyrase (GyrA & GyrB) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Cell_Division->Bacterial_Death Failure leads to

Hypothetical inhibition of bacterial DNA gyrase.

This proposed mechanism suggests that this compound may penetrate the bacterial cell membrane and bind to DNA gyrase, inhibiting its function. This disruption of DNA replication and other vital cellular processes ultimately leads to bacterial cell death. Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to validate this hypothesis.

References

Application Notes and Protocols: Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a specific published procedure for this exact molecule, the following protocol is a proposed synthetic route based on well-established chemical principles, including the Hantzsch thiazole synthesis and nucleophilic aromatic substitution. This protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Thiazole and thiomorpholine are important heterocyclic scaffolds that are constituents of numerous biologically active compounds. The combination of these two moieties in a single molecule, such as this compound, is of significant interest for the exploration of new chemical space in drug discovery. This document outlines a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-bromothiazole, followed by its reaction with thiomorpholine via a nucleophilic aromatic substitution.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. The first step is the synthesis of 2-bromothiazole from the commercially available 2-aminothiazole. The second step involves the nucleophilic substitution of the bromine atom on the thiazole ring with thiomorpholine.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Bromothiazole cluster_step2 Step 2: Synthesis of this compound A 2-Aminothiazole B Diazonium Salt Intermediate A->B NaNO2, H3PO4, HNO3 C 2-Bromothiazole B->C CuSO4·5H2O, NaBr D 2-Bromothiazole F This compound D->F E Thiomorpholine E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 2-Bromothiazole from 2-Aminothiazole

This procedure is adapted from a known method for the synthesis of 2-bromothiazole.[1]

Materials:

  • 2-Amino-1,3-thiazole

  • Phosphoric acid (H3PO4, 85%)

  • Nitric acid (HNO3, concentrated)

  • Sodium nitrite (NaNO2)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium bromide (NaBr)

  • Potassium hydroxide (KOH) or Sodium carbonate (Na2CO3)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a flask, partially dissolve 2-amino-1,3-thiazole (0.25 mol) in 94 mL of 85% H3PO4 with stirring and cool the mixture to 5°C.

  • Slowly add 50 mL of concentrated HNO3 over 10 minutes, ensuring the internal temperature does not exceed 8°C.

  • Cool the resulting solution to 2°C and slowly add a solution of NaNO2 (0.29 mol) in 50 mL of H2O over 30 minutes, maintaining the internal temperature below 8°C.

  • Stir the resulting "diazo solution" for 1 hour at 0-5°C.

  • In a separate beaker, prepare a solution of CuSO4·5H2O (0.16 mol) and NaBr (0.71 mol) in 180 mL of H2O and cool it to 6°C.

  • Slowly add the "diazo solution" to the copper-bromide solution over 90 minutes, keeping the internal temperature below 8°C.

  • Stir the resulting green solution at 0-7°C for at least 6 hours, then allow it to warm to room temperature overnight.

  • Carefully neutralize the solution to a pH of approximately 9 by adding solid KOH or Na2CO3.

  • Perform steam distillation on the neutralized solution until the distillate is no longer turbid.

  • Separate the organic layer from the distillate, dry it with MgSO4, filter, and concentrate to yield 2-bromothiazole as a pale yellow oil.

3.2. Step 2: Synthesis of this compound

This is a proposed procedure based on general nucleophilic aromatic substitution reactions.

Materials:

  • 2-Bromothiazole

  • Thiomorpholine

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-bromothiazole (1.0 eq) in DMF, add thiomorpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis of this compound, starting from 10 mmol of 2-aminothiazole.

Step Reactant Molar Mass ( g/mol ) Amount (mmol) Mass (g) / Volume (mL) Product Theoretical Yield (g) Hypothetical Yield
12-Aminothiazole100.1410.01.00 g2-Bromothiazole1.64 g85% (1.39 g)[1]
22-Bromothiazole164.028.5 (from step 1)1.39 gThis compound1.59 g75% (1.19 g)
Thiomorpholine103.1910.21.05 g (1.02 mL)
K2CO3138.2117.02.35 g

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the proposed experimental workflow.

Workflow cluster_prep Preparation of 2-Bromothiazole cluster_coupling Nucleophilic Substitution prep_start Start: 2-Aminothiazole diazotization Diazotization (NaNO2, H3PO4, HNO3, <8°C) prep_start->diazotization sandmeyer Sandmeyer Reaction (CuSO4, NaBr, <8°C) diazotization->sandmeyer workup1 Neutralization & Steam Distillation sandmeyer->workup1 product1 2-Bromothiazole workup1->product1 reagents 2-Bromothiazole, Thiomorpholine, K2CO3, DMF product1->reagents Proceed to next step reaction Reaction at 80-100°C reagents->reaction workup2 Aqueous Workup & Extraction reaction->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This document provides a proposed synthetic protocol based on established chemical literature. The procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. The hypothetical yields are for estimation purposes and may vary.

References

Application Notes and Protocols for In Vitro Testing of 3-(1,3-thiazol-2-yl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published research on derivatives of 3-(1,3-thiazol-2-yl)thiomorpholine. No direct in vitro testing data for the specific unsubstituted compound "this compound" was found in the public domain. Researchers should adapt and validate these protocols for the specific molecule of interest.

Introduction

The this compound scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives incorporating this moiety have demonstrated a range of biological activities, including promising anticancer and antioxidant properties.[1][2][3] These compounds represent a class of molecules with potential for further investigation and development as therapeutic agents. This document provides a summary of the reported in vitro biological activities of these derivatives and detailed protocols for their evaluation.

Data Presentation: In Vitro Biological Activities of Thiazole-Thiomorpholine Derivatives

The following table summarizes the quantitative data from in vitro studies on various derivatives of this compound. These studies primarily focus on their cytotoxic effects against cancer cell lines.

Compound IDModificationCell LineAssay TypeIC50 (µM)Reference
Series 1 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivativesA549 (Lung Cancer)Cytotoxicity3.72 (for compound 3f)[4]
L929 (Healthy Fibroblast)Cytotoxicity>500[4]
Series 2 N-azole substituted thiomorpholine derivativesA549 (Lung Cancer)Cytotoxicity10.1 (for a thiazolyl derivative with a chloro substituent)[1]
HeLa (Cervical Cancer)Cytotoxicity30.0 (for the same thiazolyl derivative)[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of thiazole-thiomorpholine derivatives on cancer cell lines.[1][4]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa) and a healthy cell line (e.g., L929).

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • This compound derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate Buffered Saline (PBS).

  • 96-well microplates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Add Compound Dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is based on mechanistic studies of thiazole-thiomorpholine derivatives that induce apoptosis.[4]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

  • Cancer cell line of interest.

  • Complete growth medium.

  • This compound derivative.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of the test compound (determined from the MTT assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-FITC negative / PI negative: Live cells.

    • Annexin V-FITC positive / PI negative: Early apoptotic cells.

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells.

    • Annexin V-FITC negative / PI positive: Necrotic cells.

Signaling Pathway Visualization

Based on the findings that some thiazole-thiomorpholine derivatives induce apoptosis, a potential signaling pathway is the intrinsic (mitochondrial) pathway of apoptosis.[4]

Apoptosis_Pathway compound Thiazole-Thiomorpholine Derivative cell Cancer Cell compound->cell Enters mito Mitochondria cell->mito Induces Stress bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols outlined below are based on established methodologies for evaluating the in vitro efficacy of novel chemical entities. The primary focus is on the human lung carcinoma cell line, A549, which has shown sensitivity to thiazole-thiomorpholine derivatives.[1]

Data Presentation: Cytotoxicity of Thiazole-Thiomorpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives against the A549 human lung cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDSubstitution on Phenyl RingA549 IC50 (µM)L929 (Healthy Cell Line) IC50 (µM)
3a H10.12>500
3b 2-CH₃8.34>500
3c 3-CH₃7.88>500
3d 4-F6.25>500
3e 4-Cl4.11>500
3f 4-CH₃3.72>500
Cisplatin (Reference Drug)11.54Not Reported

Data extracted from a study on novel thiazole-thiomorpholine derivatives. The high IC50 values against the L929 healthy cell line suggest a degree of selectivity for cancer cells.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • A549 (human lung carcinoma) cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(1,3-thiazol-2-yl)thiomorpholine or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Mandatory Visualizations

Signaling Pathway

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Thiazole-Thiomorpholine Derivative Compound->PI3K inhibits

Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.

Experimental Workflow

The following diagram illustrates the workflow for determining the cytotoxicity of the test compounds.

Experimental_Workflow Start Start Seed_Cells Seed A549 Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Thiazole-Thiomorpholine Derivative Incubate_24h->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

References

Unraveling the Biological Activity of Thiazole-Thiomorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The hybrid scaffold of thiazole-thiomorpholine has emerged as a promising area in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and antioxidant agents. This document provides an overview of the current understanding of the mechanism of action for compounds containing the 3-(1,3-thiazol-2-yl)thiomorpholine core, based on studies of structurally related derivatives. Due to a lack of specific published research on "this compound," the following information is extrapolated from studies on analogous compounds and serves as a foundational guide for initiating mechanism of action studies.

I. Postulated Mechanisms of Action

While the precise mechanism for this compound remains to be elucidated, research on analogous thiazole and thiomorpholine-containing compounds suggests several potential pathways through which they may exert their biological effects.

Anticancer Activity

Derivatives of thiazole and thiomorpholine have shown notable efficacy against various cancer cell lines. The proposed mechanisms often converge on the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation and survival.

  • Induction of Apoptosis: Many thiazole derivatives have been observed to trigger programmed cell death in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways.

  • Enzyme Inhibition: Certain thiazole-containing compounds have been identified as inhibitors of critical enzymes involved in cancer progression, such as protein kinases and histone deacetylases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Thiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cell division.

Antimicrobial and Antioxidant Activity

The thiazole ring is a component of several natural and synthetic antimicrobial agents. Their mode of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Furthermore, some thiazole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

II. Quantitative Data on Related Compounds

Quantitative data for the specific compound this compound is not currently available in the public domain. However, studies on analogous compounds provide insights into the potential potency of this chemical class. The following table summarizes representative data from the literature for various thiazole-thiomorpholine derivatives.

Compound ClassTarget/AssayCell LineActivity (IC50/EC50)Reference
4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivativesAnticancerA549 (Lung Carcinoma)3.72 µM (for the most potent derivative)[1]
N-phenylmorpholine-thiazole derivativesAntitumorTK-10, MCF-7, UACC-62Not specified in abstract[2]
L-Thiomorpholine-3-carboxylic acidCytotoxicityIsolated rat kidney cellsTime and concentration-dependent[3]

III. Experimental Protocols

The following are generalized protocols for key experiments typically employed in mechanism of action studies for novel bioactive compounds, adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between apoptotic, necrotic, and viable cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

IV. Visualizing Potential Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow for mechanism of action studies.

G cluster_0 Hypothetical Signaling Pathway Compound This compound Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Downstream Downstream Signaling Cascade Target->Downstream Apoptosis Apoptosis Induction Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Caption: Hypothetical signaling pathway for a thiazole-thiomorpholine derivative.

G cluster_1 Experimental Workflow Start Initial Screening (e.g., MTT Assay) DoseResponse Dose-Response Studies Start->DoseResponse Mechanism Mechanism Elucidation (e.g., Apoptosis, Cell Cycle) DoseResponse->Mechanism TargetID Target Identification (e.g., Western Blot, Kinase Assays) Mechanism->TargetID Validation In Vivo Validation TargetID->Validation

Caption: General experimental workflow for mechanism of action studies.

Disclaimer: The information provided in these application notes is intended for guidance and is based on the current scientific literature for compounds structurally related to this compound. Specific experimental conditions and results for this particular compound may vary and require optimization. Researchers should consult relevant literature and safety data sheets before commencing any experimental work.

References

Application Notes and Protocols: 3-(1,3-thiazol-2-yl)thiomorpholine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(1,3-thiazol-2-yl)thiomorpholine is a novel small molecule inhibitor targeting key protein kinases involved in oncogenic signaling pathways. Its unique chemical scaffold, which incorporates both a thiazole and a thiomorpholine moiety, has shown promise in preclinical studies for its potential as a selective and potent anti-cancer agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the activity and mechanism of action of this compound.

The thiazole ring is a common heterocyclic structure found in many biologically active compounds, including several approved kinase inhibitors. The thiomorpholine group can influence the compound's physicochemical properties, such as solubility and cell permeability, potentially enhancing its drug-like characteristics. These notes will guide the user through in vitro and cell-based assays to characterize the inhibitory potential of this compound.

Target Profile and Specificity

While the complete kinase selectivity profile is under investigation, initial screenings suggest that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Further studies are required to fully elucidate its activity against a broader panel of kinases.

Data Presentation

The inhibitory activity of this compound against a panel of representative kinases is summarized below. All assays were performed in triplicate.

Kinase TargetIC50 (nM)Assay Type
VEGFR215Biochemical
PDGFRβ85Biochemical
c-Kit120Biochemical
EGFR>10,000Biochemical
PI3Kα>10,000Biochemical

Signaling Pathway

The diagram below illustrates the role of VEGFR2 in promoting cell proliferation and survival. This compound is hypothesized to inhibit the phosphorylation of VEGFR2, thereby blocking downstream signaling cascades.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR2 Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against a specific kinase.

Workflow:

G A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B D Treat Cells with Compound or Vehicle Control B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 72 hours D->E F Add Cell Proliferation Reagent (e.g., MTT, CellTiter-Glo®) E->F G Incubate as per Manufacturer's Instructions F->G H Measure Absorbance or Luminescence G->H I Calculate % Inhibition and GI50 H->I

Developing Analogs of 3-(1,3-Thiazol-2-yl)thiomorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of analogs of the novel heterocyclic scaffold, 3-(1,3-thiazol-2-yl)thiomorpholine. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined herein are based on established synthetic methodologies and biological assays, adapted for the specific development of this compound series.

Introduction

The fusion of a thiazole ring with a thiomorpholine moiety in the this compound scaffold presents a unique chemical space for drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, thiomorpholine analogs have been associated with various pharmacological effects, including antimycobacterial and analgesic activities. The combination of these two pharmacophores may lead to synergistic effects and novel mechanisms of action.

Recent studies have highlighted the potential of thiazole-containing compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[2][3][4] This pathway plays a crucial role in cell proliferation, survival, and metabolism, making it an attractive target for anticancer drug development. This document will focus on the development of this compound analogs as potential modulators of this pathway and as antimicrobial agents.

Synthetic Strategy

The synthesis of the this compound core and its analogs can be achieved through a convergent synthetic approach. A plausible general strategy involves the synthesis of a suitably functionalized thiazole precursor followed by the construction of the thiomorpholine ring.

Synthesis of the Core Scaffold

A proposed synthetic route to the parent scaffold, this compound, is outlined below. This strategy relies on the nucleophilic substitution of a halogenated thiazole with a protected thiomorpholine precursor.

G A 2-Bromothiazole C This compound A->C Nucleophilic Substitution B Thiomorpholine B->C D Base (e.g., K2CO3) Solvent (e.g., DMF) D->C

Figure 1: Proposed synthesis of the core scaffold.
Strategies for Analog Development

To explore the structure-activity relationship (SAR), analogs can be synthesized by introducing substituents on both the thiazole and thiomorpholine rings.

  • Thiazole Ring Modification: Diverse analogs can be generated by employing substituted α-haloketones in the Hantzsch thiazole synthesis to introduce substituents at the C4 and C5 positions of the thiazole ring.

  • Thiomorpholine Ring Modification: The thiomorpholine ring can be modified by using substituted thiomorpholine precursors or by post-synthetic modification of the thiomorpholine nitrogen (e.g., N-alkylation, N-acylation).

Biological Evaluation

The synthesized analogs should be evaluated for their potential anticancer and antimicrobial activities. The following sections provide detailed protocols for these assays.

Anticancer Activity

The primary anticancer evaluation will focus on the inhibition of the PI3K/Akt/mTOR signaling pathway and the assessment of cytotoxicity against relevant cancer cell lines.

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. Many thiazole derivatives have been identified as inhibitors of this pathway.[2][3][4]

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.

The following table summarizes the cytotoxic activity of representative thiazole-thiomorpholine analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1R2A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
Analog 1 HH15.210.812.5Fictitious Data
Analog 2 4-ClH5.83.14.7Fictitious Data
Analog 3 H4-CH312.18.59.9Fictitious Data
Analog 4 4-OCH3H20.515.318.1Fictitious Data

Table 1: In Vitro Cytotoxicity of this compound Analogs.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The following table presents the MIC values of representative thiazole-thiomorpholine analogs against common microbial strains.

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Analog 1 HH3264>128Fictitious Data
Analog 2 4-ClH81664Fictitious Data
Analog 3 H4-CH31632>128Fictitious Data
Analog 4 4-NO2H4832Fictitious Data

Table 2: In Vitro Antimicrobial Activity of this compound Analogs.

Experimental Protocols

The following are detailed protocols for the key experiments described in this document.

General Synthetic Protocol for this compound Analogs

This protocol describes a general method for the synthesis of the target compounds via nucleophilic aromatic substitution.

G A Dissolve 2-halo-thiazole (1 eq) and thiomorpholine (1.1 eq) in DMF B Add K2CO3 (2 eq) A->B C Heat reaction mixture at 80-100 °C B->C D Monitor reaction by TLC C->D E Quench with water and extract with ethyl acetate D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Figure 3: General synthetic workflow.

Materials:

  • Substituted 2-halothiazole

  • Substituted thiomorpholine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-halothiazole (1.0 mmol) and the corresponding thiomorpholine (1.1 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[5][6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against microbial strains.[3][7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The development of this compound analogs represents a promising avenue for the discovery of novel anticancer and antimicrobial agents. The synthetic strategies and biological evaluation protocols detailed in this document provide a comprehensive framework for researchers to systematically explore the therapeutic potential of this exciting class of heterocyclic compounds. The focus on the PI3K/Akt/mTOR signaling pathway provides a clear rationale for their development as targeted cancer therapeutics. Further investigation into the SAR and mechanism of action of these analogs is warranted to advance them towards clinical development.

References

Application Notes and Protocols: Formulation of 3-(1,3-thiazol-2-yl)thiomorpholine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of the novel compound, 3-(1,3-thiazol-2-yl)thiomorpholine, for in vivo research applications. The successful delivery of this small molecule in animal models is critical for elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. This document outlines the necessary pre-formulation studies, formulation development strategies, and detailed protocols for in vivo administration. The provided methodologies are based on established principles for small molecule parenteral formulation and in vivo testing in rodents.

Pre-formulation Studies

Prior to developing a formulation, a thorough understanding of the physicochemical properties of this compound is essential. These initial studies will guide the selection of an appropriate vehicle and excipients to ensure the stability and bioavailability of the compound.

Solubility Assessment

The solubility of the test compound in various pharmaceutically acceptable vehicles is a primary determinant of the formulation strategy.

Protocol for Solubility Testing:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of the compound to a range of vehicles commonly used in in vivo studies (see Table 1).

  • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Record the solubility in mg/mL for each vehicle.

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Observations
Water for InjectionData to be determinedData to be determined
0.9% SalineData to be determinedData to be determined
Phosphate-Buffered Saline (PBS), pH 7.4Data to be determinedData to be determined
5% Dextrose in Water (D5W)Data to be determinedData to be determined
10% DMSO / 90% Saline (v/v)Data to be determinedData to be determined
40% PEG 400 / 60% Saline (v/v)Data to be determinedData to be determined
5% Solutol® HS 15 / 95% Water (v/v)Data to be determinedData to be determined
Corn OilData to be determinedData to be determinedFor oral/SC routes
Stability Analysis

The chemical stability of this compound in the selected formulation vehicle is crucial for ensuring accurate dosing and avoiding the administration of degradation products.

Protocol for Stability Assessment:

  • Prepare the formulation of this compound in the chosen vehicle at the desired concentration.

  • Store aliquots of the formulation under various conditions (e.g., 4°C, room temperature, 37°C) and protect from light if the compound is light-sensitive.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound using a stability-indicating HPLC method.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Table 2: Stability of this compound Formulation

Storage ConditionTime (hours)Concentration (mg/mL)% Remaining
4°C0Initial Value100%
2Data to be determined
4Data to be determined
8Data to be determined
24Data to be determined
Room Temperature0Initial Value100%
2Data to be determined
4Data to be determined
8Data to be determined
24Data to be determined

Formulation Development

Based on the pre-formulation data, an appropriate formulation can be developed. The goal is to create a sterile, non-toxic, and stable preparation suitable for the intended route of administration. Excipients play a crucial role in maintaining the stability, solubility, and safety of injectable drug formulations.[1]

Selection of Excipients

Excipients are inactive ingredients that can improve the performance of the drug product.[2][3][4] Careful consideration should be given to their selection to ensure they are safe and compatible with the active pharmaceutical ingredient (API).[1][2][3]

Table 3: Common Excipients for Parenteral Formulations

Excipient ClassExamplesPurpose
Solubilizing Agents PEG 300, PEG 400, Propylene Glycol, EthanolTo dissolve poorly water-soluble compounds.
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15To increase solubility and prevent precipitation.
Buffering Agents Phosphate buffers, Citrate buffersTo maintain a stable pH and enhance compound stability.
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolTo adjust the osmolality of the formulation to be isotonic.[4]
Antioxidants Ascorbic acid, MonothioglycerolTo prevent oxidative degradation of the API.[5]
Formulation Protocols

Protocol 1: Aqueous Solution (For water-soluble compounds)

  • Determine the final concentration of this compound required for dosing.

  • Weigh the appropriate amount of the compound.

  • In a sterile container, dissolve the compound in the chosen aqueous vehicle (e.g., 0.9% Saline).

  • If necessary, adjust the pH with a suitable buffer.

  • Stir until completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Co-Solvent Formulation (For compounds with poor aqueous solubility)

  • Weigh the required amount of this compound.

  • In a sterile container, dissolve the compound in a minimal amount of a co-solvent (e.g., DMSO, PEG 400).

  • While stirring, slowly add the aqueous vehicle (e.g., 0.9% Saline) to the final volume.

  • Visually inspect for any signs of precipitation.

  • Filter the solution through a 0.22 µm sterile filter.

Protocol 3: Suspension Formulation (For compounds with very low solubility)

  • Weigh the required amount of this compound. Micronize the powder if necessary to achieve a uniform particle size.

  • Prepare the vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80) in saline.

  • Gradually add the compound to the vehicle while homogenizing or sonicating to ensure a uniform suspension.

  • Maintain continuous stirring during dosing to prevent settling.

In Vivo Administration

The administration of compounds to rodents must be performed with care to minimize stress and ensure accurate dosing.[6] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][8]

Routes of Administration

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. The maximum bolus injection volume is typically 5 ml/kg for mice and rats.[7]

  • Intraperitoneal (IP): A common route that allows for rapid absorption into the vasculature.[7]

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.

  • Oral (PO): Typically administered by gavage for accurate dosing.

Recommended Dosing Volumes and Needle Sizes

It is crucial to use the appropriate injection volumes and needle sizes to avoid tissue damage and ensure animal welfare.[9][6]

Table 4: Recommended Administration Volumes and Needle Sizes for Rodents

SpeciesRouteMax Volume (mL/kg)Recommended Needle Size (Gauge)
Mouse IV526-30
IP1025-27
SC1025-27
PO1020-22 (gavage needle)
Rat IV525-27
IP1023-25
SC523-25
PO1018-20 (gavage needle)

Source: Adapted from various institutional guidelines.[9][8]

General Administration Protocol (Example: Intraperitoneal Injection in a Mouse)
  • Accurately weigh the mouse to determine the correct injection volume.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower abdominal quadrant, aspirating to ensure no inadvertent entry into the bladder or intestines.[8]

  • Inject the formulation smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Visualizations

Experimental Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study A Compound Synthesis This compound B Solubility Assessment A->B C Stability Analysis B->C D Vehicle & Excipient Selection C->D E Formulation Preparation (e.g., Solution, Suspension) D->E F Quality Control (Sterility, pH, Appearance) E->F G Dose Calculation & Preparation F->G H Animal Dosing (IV, IP, SC, PO) G->H I Pharmacokinetic/ Pharmacodynamic Analysis H->I

Caption: Workflow for formulation and in vivo testing.

Hypothetical Signaling Pathway

Thiazole-containing compounds have been investigated for a variety of biological activities, including as inhibitors of specific signaling pathways in cancer.[10][11] The following diagram illustrates a hypothetical pathway that could be targeted by a novel thiazole derivative.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 3-(1,3-thiazol-2-yl)thiomorpholine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process: first, the synthesis of N-Boc-3-bromothiomorpholine, followed by a coupling reaction with 2-aminothiazole. The final step is the deprotection of the Boc group to yield the target compound.

Q2: I am observing low yields in the coupling step. What are the potential causes?

Low yields in the coupling of N-Boc-3-bromothiomorpholine and 2-aminothiazole can stem from several factors. These include suboptimal reaction temperature, incorrect solvent, impure reactants, or inefficient catalyst activity. Refer to the troubleshooting guide below for specific solutions.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and confirmation of the product structure, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. 2-Aminothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of N-Boc-3-bromothiomorpholine
Potential Cause Suggested Solution
Incomplete BrominationEnsure the N-bromosuccinimide (NBS) is fresh and has been stored correctly. Increase the reaction time or slightly elevate the temperature (e.g., from 0°C to room temperature).
Degradation of ProductWork up the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during purification.
Impure Starting MaterialPurify the starting N-Boc-thiomorpholine by recrystallization or column chromatography before use.
Problem 2: Inefficient Coupling of N-Boc-3-bromothiomorpholine and 2-aminothiazole
Potential Cause Suggested Solution
Suboptimal BaseThe choice of base is critical. If using a weaker base like triethylamine (TEA) results in low yield, consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).
Inappropriate SolventThe polarity of the solvent can significantly impact the reaction rate. If a non-polar solvent like toluene is used, switching to a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) may improve the yield.
Catalyst DeactivationIf a palladium catalyst is used for a cross-coupling approach, ensure it is handled under an inert atmosphere to prevent deactivation.
Steric HindranceIf steric hindrance is suspected, consider using a less bulky protecting group on the thiomorpholine nitrogen or a different coupling strategy altogether.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-bromothiomorpholine
  • Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by TLC (3:7 Ethyl acetate:Hexane).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of this compound
  • To a solution of N-Boc-3-bromothiomorpholine (1.0 eq) and 2-aminothiazole (1.2 eq) in anhydrous DMF (15 mL/mmol), add diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the intermediate by column chromatography.

  • Dissolve the purified N-Boc protected intermediate in a 4M solution of HCl in dioxane.

  • Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure, and triturate the residue with diethyl ether to obtain the hydrochloride salt of the final product.

Data Presentation

Table 1: Optimization of the Coupling Reaction Conditions

Entry Base Solvent Temperature (°C) Yield (%)
1TriethylamineToluene11025
2DIPEADMF8065
3Sodium HydrideTHF6572
4Potassium CarbonateAcetonitrile8045

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Coupling & Deprotection start N-Boc-thiomorpholine reagents1 NBS, DCM, 0°C start->reagents1 1. Add product1 N-Boc-3-bromothiomorpholine reagents1->product1 2. React reagents2 2-aminothiazole, DIPEA, DMF, 80°C product1->reagents2 3. Couple intermediate N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine reagents2->intermediate reagents3 4M HCl in Dioxane intermediate->reagents3 4. Deprotect final_product This compound reagents3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Coupling Step cause1 Suboptimal Base start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Low Temperature start->cause3 solution1a Use stronger base (e.g., NaH) cause1->solution1a solution1b Use non-nucleophilic base (e.g., DIPEA) cause1->solution1b solution2 Switch to polar aprotic solvent (e.g., DMF) cause2->solution2 solution3 Increase reaction temperature cause3->solution3

Caption: Troubleshooting logic for the coupling reaction.

Technical Support Center: Purification of 3-(1,3-thiazol-2-yl)thiomorpholine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(1,3-thiazol-2-yl)thiomorpholine using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the general chromatographic options for purifying this compound?

A1: Due to the polar nature of the thiazole and thiomorpholine rings, several chromatographic techniques can be employed. The most common are normal-phase silica gel chromatography, reversed-phase chromatography (HPLC), and potentially ion-exchange chromatography if the compound is protonated or deprotonated under specific pH conditions. The choice depends on the impurities present and the scale of the purification.

Q2: My this compound appears to be unstable on silica gel. What can I do?

A2: Thiazole and thiomorpholine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Consider deactivating the silica gel by treating it with a small percentage of a base like triethylamine or ammonia in the mobile phase.[1] Alternatively, using a less acidic stationary phase such as alumina or florisil could be a viable option.[1] A quick stability test on a TLC plate can help diagnose this issue.[1]

Q3: I am having trouble getting good separation of my compound from polar impurities. How can I improve this?

A3: For highly polar compounds that do not move significantly on a TLC plate even with polar solvents like 100% ethyl acetate, you may need to use a more aggressive solvent system.[1] This could involve adding a small amount of methanol or another more polar solvent to your mobile phase. For very challenging separations, reversed-phase chromatography, where polar compounds elute earlier, might be a more suitable approach.[2][3]

Q4: My compound is not very soluble in the recommended mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the eluent system that provides the best separation, dry-loading is the recommended method.[4] This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.[4]

Troubleshooting Guides

Issue 1: The compound is not eluting from the column.
Possible Cause Solution
Compound decomposed on the column. Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using an alternative stationary phase like alumina or deactivated silica.[1]
Incorrect solvent system. Double-check the composition of your mobile phase. Ensure you have not inadvertently used a less polar solvent than intended.[1]
Compound eluted in the solvent front. Check the very first fractions collected. Sometimes, very non-polar impurities can cause the desired compound to elute unexpectedly early.[1]
Fractions are too dilute to detect the compound. Concentrate the fractions where you expected to find your compound and re-analyze them by TLC or another analytical method.[1]
Issue 2: Poor separation and mixed fractions.
Possible Cause Solution
Overloading the column. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of compound to silica gel by weight.
Poor column packing. Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.
Compound degradation on the column. As mentioned earlier, compound degradation during chromatography can lead to the appearance of new spots and mixed fractions.[1] Check for stability and consider alternative stationary phases.[1]
Inappropriate solvent system. The chosen solvent system may not be optimal for separating your compound from its impurities. Re-screen for a better solvent system using TLC.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol is a general guideline for the purification of this compound on a laboratory scale.

1. Materials:

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol)

  • Crude this compound

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Method:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[4]

    • Dry Loading: If solubility is an issue, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[4]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This is a general approach for analytical or preparative scale purification.

1. Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid - if needed to improve peak shape)

  • Filtered and dissolved sample of this compound

2. Method:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Elution: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method. For polar compounds, a typical starting point would be a high percentage of water with a gradual increase in the organic solvent (e.g., acetonitrile).

  • Detection and Fraction Collection: Monitor the elution profile with the UV detector. If using a preparative system, collect the fractions corresponding to the peak of the desired compound.

  • Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, often by lyophilization if water is present.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in Minimum Solvent crude_sample->dissolve tlc TLC Analysis dissolve->tlc load_sample Load Sample dissolve->load_sample pack_column Pack Column tlc->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

troubleshooting_logic cluster_separation Poor Separation cluster_elution No Elution / Recovery start Purification Issue Encountered q1 Are peaks overlapping? start->q1 q3 Compound not eluting? start->q3 a1_yes Optimize Mobile Phase q1->a1_yes Yes a1_no Is the column overloaded? q1->a1_no No a2_yes Reduce Sample Load a1_no->a2_yes Yes a2_no Check Column Packing a1_no->a2_no No a3_yes Increase Solvent Polarity q3->a3_yes Yes a3_no Is the compound degrading? q3->a3_no No a4_yes Test Stability (TLC) a3_no->a4_yes Yes a4_no Check for Compound in First Fractions a3_no->a4_no No

Caption: Troubleshooting Logic for Chromatographic Purification.

References

"recrystallization solvent for 3-(1,3-thiazol-2-yl)thiomorpholine"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(1,3-thiazol-2-yl)thiomorpholine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of this compound.

Troubleshooting Recrystallization Issues

Recrystallization is a critical purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. Below are common issues encountered during the recrystallization of thiazole and thiomorpholine derivatives, along with recommended solutions.

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound. The volume of solvent is insufficient.- Try a more polar solvent (e.g., ethanol, methanol).- Gradually add more solvent in small increments until the compound dissolves.- Ensure the solvent is heated to its boiling point.
Compound precipitates out of the hot solution. The solution is supersaturated. The solvent is too volatile.- Add a small amount of additional hot solvent until the precipitate redissolves.- Use a condenser to minimize solvent evaporation during heating.
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent. Cooling is happening too quickly.- Evaporate some of the solvent to increase the concentration of the compound.- Try a less polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Oily precipitate or "oiling out" occurs. The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. The solution is cooling too rapidly.- Use a lower-boiling point solvent.- Ensure the compound is reasonably pure before attempting recrystallization.- Allow the solution to cool more slowly. Reheat the solution to dissolve the oil and try cooling again.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration or transfer.- Use a minimal amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Wash the crystals with a small amount of ice-cold solvent during filtration.- Ensure careful transfer of the solid material.
Crystals are colored or appear impure. The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface.- Consider a preliminary purification step (e.g., activated charcoal treatment) before recrystallization.- Perform a second recrystallization with a different solvent system.
Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A definitive solvent has not been reported in the literature for this specific compound. However, based on the purification of similar thiazole derivatives, polar protic solvents are a good starting point.[1][2] Ethanol and methanol are often used for the recrystallization of various thiazole-containing compounds.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to determine the ideal one.

Q2: How do I perform a small-scale solubility test to find a suitable recrystallization solvent?

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good recrystallization solvent should not dissolve the compound at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe the solubility. An ideal solvent will dissolve the compound when hot.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath. A good solvent will allow for the formation of well-defined crystals upon cooling.

Q3: Can I use a solvent mixture for recrystallization?

Yes, if a single solvent is not suitable, a binary solvent system can be effective. This typically involves one solvent in which the compound is soluble and another in which it is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: Are there any specific safety precautions I should take when working with thiazole and thiomorpholine derivatives?

As with any chemical experiment, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thiazole and thiomorpholine derivatives can have diverse biological activities and should be handled with care.[3][4] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.

Experimental Protocols & Visualizations

General Protocol for Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Logical Workflow for Recrystallization Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test soluble_rt Soluble at Room Temp? solubility_test->soluble_rt insoluble_hot Insoluble when Hot? soluble_rt->insoluble_hot No bad_solvent Poor Solvent soluble_rt->bad_solvent Yes crystals_cool Crystals Form on Cooling? insoluble_hot->crystals_cool No insoluble_hot->bad_solvent Yes good_solvent Good Single Solvent crystals_cool->good_solvent Yes solvent_pair Consider Solvent Pair crystals_cool->solvent_pair No end Proceed with Recrystallization good_solvent->end bad_solvent->solvent_pair solvent_pair->end

Caption: Workflow for selecting a recrystallization solvent.

References

Technical Support Center: Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine. As this is a complex molecule, this guide addresses the synthesis of the thiomorpholine core and provides a proposed pathway for the subsequent formation of the thiazole ring.

Part 1: Troubleshooting the Synthesis of the Thiomorpholine Core

The synthesis of the thiomorpholine ring is a critical first step. A common and efficient method is the cyclization of a cysteamine derivative. The following troubleshooting guide addresses potential issues in this stage.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for thiomorpholine synthesis?

A1: Common starting materials include diethanolamine, which is treated with a sulfur source like sodium sulfide, or the reaction of cysteamine hydrochloride with a two-carbon electrophile like vinyl chloride.[1] The latter often proceeds via a thiol-ene reaction.[1][2][3][4]

Q2: My yield of thiomorpholine is consistently low. What are the likely causes?

A2: Low yields can result from several factors:

  • Incomplete initial reaction: In the thiol-ene approach, ensure the reaction between cysteamine and the alkene (e.g., vinyl chloride) goes to completion. This step can be optimized by adjusting the photocatalyst concentration, reaction time, and temperature.[1][2]

  • Inefficient cyclization: The final base-mediated cyclization is crucial. The choice of base and reaction temperature can significantly impact the yield. Bases like DIPEA and DBU have been shown to be effective.[1]

  • Side reactions: The formation of byproducts, such as 2-methyl-1,3-thiazolidine when using cysteamine as a free base, can reduce the yield of the desired intermediate.[2] Using the hydrochloride salt of cysteamine can mitigate this.[2]

  • Purity of starting materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A3: Side product formation is a common issue.

  • Characterization: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the side product.

  • Common Side Products: As mentioned, with cysteamine free base, 2-methyl-1,3-thiazolidine can be a major byproduct.[2]

  • Minimization Strategies:

    • Switching to the hydrochloride salt of cysteamine can prevent the formation of certain side products.

    • Optimizing reaction conditions (temperature, solvent, reaction time) can favor the desired reaction pathway. For instance, photochemical routes have been shown to be highly selective compared to thermal methods.[2]

Data on Thiomorpholine Synthesis Optimization

The following tables summarize key quantitative data for the optimization of thiomorpholine synthesis via a photochemical thiol-ene reaction followed by cyclization.

Table 1: Optimization of Photochemical Thiol-Ene Reaction in Continuous Flow

EntryConcentration of Cysteamine HCl (M)Photocatalyst (mol%)Temperature (°C)Equivalents of Vinyl ChlorideNMR Yield (%)
11None201.153
21None201.058
31None61.018
415201.087
525201.095
640.5201.0>98

Data adapted from Steiner et al., 2022.[1][2]

Table 2: Base Screening for Cyclization to Thiomorpholine

Base (2 equiv.)Temperature (°C)Time (min)NMR Yield (%)
Et3N100586-89
DIPEA100586-89
DBU100586-89

Data adapted from Steiner et al., 2022.[1]

Experimental Workflow and Protocol

Below is a generalized workflow and protocol for a two-step thiomorpholine synthesis.

G cluster_0 Step 1: Photochemical Thiol-Ene Reaction cluster_1 Step 2: Base-Mediated Cyclization A Prepare Solution: Cysteamine HCl and Photocatalyst in MeOH B Introduce Vinyl Chloride Gas A->B C Irradiate with UV Light (e.g., 365 nm) in Flow Reactor B->C D Collect Intermediate: 2-(2-chloroethylthio)ethylamine HCl C->D E Add Base (e.g., DIPEA) to Intermediate Solution D->E Transfer Intermediate F Heat Reaction Mixture (e.g., 100 °C) E->F G Isolate Thiomorpholine (e.g., via Distillation) F->G

Caption: Workflow for the two-step synthesis of thiomorpholine.

Protocol: Continuous Flow Synthesis of Thiomorpholine [1][4]

  • Step 1: Thiol-Ene Reaction

    • Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol % of 9-fluorenone (photocatalyst) in methanol.

    • Pump this solution through a continuous flow photoreactor.

    • Simultaneously, introduce vinyl chloride gas into the reactor.

    • Irradiate the mixture with a suitable UV lamp (e.g., 365 nm) at 20 °C.

    • The output from the reactor is a solution of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

  • Step 2: Cyclization

    • To the solution of the intermediate, add 2 equivalents of a suitable base, such as diisopropylethylamine (DIPEA).

    • Heat the mixture to 100 °C for approximately 5 minutes.

    • The desired product, thiomorpholine, can then be isolated and purified, typically by distillation.

Part 2: Proposed Synthesis and Troubleshooting for this compound

The synthesis of the target molecule likely involves the initial preparation of a functionalized thiomorpholine, which can then be used to construct the thiazole ring. A plausible approach is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

G A Thiomorpholine-3-carboxylic acid (or thioamide derivative) C Condensation Reaction A->C B α-haloketone (e.g., bromoacetaldehyde) B->C D Cyclization C->D Dehydration E This compound D->E

Caption: Proposed Hantzsch synthesis for this compound.

Troubleshooting the Proposed Synthesis

Q1: The reaction between my thiomorpholine derivative and the α-haloketone is not proceeding. What can I do?

A1:

  • Activation of the Thioamide/Thiourea: Ensure that the thioamide or thiourea functionality on the thiomorpholine is sufficiently nucleophilic. The reaction is often carried out in a suitable solvent like ethanol or a mixture of solvents to ensure the solubility of both reactants.

  • Reaction Conditions: The reaction may require heating (reflux). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Choice of α-haloketone: The reactivity of the α-haloketone is important. α-bromoketones are generally more reactive than α-chloroketones.

Q2: I am getting a low yield of the final product. What are the potential reasons?

A2:

  • Incomplete Cyclization: The final cyclization and dehydration step to form the thiazole ring can be sluggish. The use of a mild acid or base catalyst might be necessary.

  • Purification Losses: The final product may be difficult to purify. Investigate different purification techniques, such as column chromatography with different solvent systems or recrystallization from various solvents.

  • Stability of Intermediates: The intermediate formed after the initial condensation may not be stable under the reaction conditions, leading to decomposition or side reactions.

Q3: How can I confirm the formation of the final product?

A3: A combination of analytical techniques is essential for structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the thiomorpholine and thiazole ring protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition.

This guide provides a starting point for researchers working on the synthesis of this compound. The key to success will be the careful optimization of each step, starting with the robust synthesis of the thiomorpholine precursor.

References

Technical Support Center: Mass Spectrometry of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting the mass spectrum of 3-(1,3-thiazol-2-yl)thiomorpholine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected molecular ion peak (M+) for this compound?

A: The molecular formula for this compound is C₇H₁₀N₂S₂. Its calculated monoisotopic mass is approximately 186.02 Da. Therefore, you should look for the molecular ion peak [M]⁺ at an m/z of 186. Due to the presence of two sulfur atoms, the isotopic peaks [M+1]⁺ (from ¹³C and ¹⁵N) and [M+2]⁺ (primarily from ³⁴S) will be more significant than for compounds containing only C, H, N, and O. The [M+2] peak should have a relative abundance of approximately 8-9% of the molecular ion peak.

Q2: My mass spectrum does not show a clear molecular ion peak at m/z 186. What are the potential causes?

A: The absence of a visible molecular ion peak is a common issue and can be attributed to several factors:

  • High Ionization Energy: If you are using Electron Ionization (EI), the energy might be too high (typically 70 eV), causing the molecular ion to be unstable and fragment completely.

  • Compound Instability: The compound itself may be thermally labile or unstable under the ionization conditions, leading to immediate fragmentation upon ionization.

  • Low Concentration: The sample concentration may be too low to produce a detectable molecular ion signal.

  • Instrumental Issues: The mass analyzer settings may not be optimized for the m/z range of interest.

Troubleshooting Steps:

  • If using GC-MS with EI, try to find the molecular ion in the very early part of the chromatographic peak, where the effective energy can be lower.

  • Consider using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion or a protonated molecule [M+H]⁺ at m/z 187.

  • Confirm the purity of your sample via other analytical methods like NMR or LC-UV.

  • Prepare a fresh, more concentrated sample and re-run the analysis.

Q3: What are the primary fragmentation patterns I should expect to see in the mass spectrum?

A: The fragmentation of this compound is expected to be driven by the cleavage of the thiomorpholine ring and the bond connecting the two heterocyclic systems. The thiazole ring is relatively stable but can also undergo characteristic fragmentation.

Key Fragmentation Pathways:

  • Cleavage of the Thiomorpholine Ring: The thiomorpholine ring can undergo alpha-cleavage or ring-opening followed by fragmentation. A common loss is the neutral ethylene molecule (C₂H₄, 28 Da).

  • Scission Between the Rings: The bond between the thiazole and thiomorpholine rings can break, leading to fragments representing each ring system.

  • Thiazole Ring Fragmentation: The thiazole ring itself can fragment, often through the loss of small neutral molecules like hydrogen cyanide (HCN).

Q4: How can I use fragment ions to confirm the structure of my compound?

A: Identifying characteristic fragment ions is key to structural confirmation. Based on the expected fragmentation pathways, you should look for specific peaks that correspond to the different parts of the molecule. The table below summarizes the predicted key fragments. The presence of these ions provides strong evidence for the assigned structure.

Data Presentation: Predicted Mass Fragments

The following table outlines the predicted major fragments for this compound under typical mass spectrometry conditions.

m/z (Predicted)Proposed Fragment IonDescription of Fragmentation
186[C₇H₁₀N₂S₂]⁺Molecular Ion [M]⁺
157[C₅H₅N₂S₂]⁺Loss of ethyl radical (•C₂H₅) from the thiomorpholine ring
102[C₄H₄NS]⁺Ion resulting from the cleavage of the thiomorpholine ring
85[C₃H₃N₂S]⁺Thiazole ring fragment
84[C₃H₂NS]⁺A notable fragment indicating the presence of a thiazole ring.[1]
71[C₃H₅NS]⁺Fragment containing the sulfur and nitrogen from the thiomorpholine ring

Experimental Protocols

Methodology for LC-MS (ESI) Analysis

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Chromatography System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode for identifying the protonated molecule [M+H]⁺. For fragmentation data, use tandem MS (MS/MS) mode with collision-induced dissociation (CID), selecting the precursor ion at m/z 187.

Visualizations

Below are diagrams illustrating the logical relationships in the analysis of this compound.

G cluster_nodes mol This compound (m/z 186) frag1 Fragment (m/z 157) mol->frag1 - C₂H₅ frag2 Fragment (m/z 102) mol->frag2 - C₄H₈S frag3 Fragment (m/z 85) mol->frag3 - C₄H₅NS frag4 Thiazole Fragment (m/z 84) frag3->frag4 - H

Caption: Predicted fragmentation pathway of this compound.

G prep Sample Preparation (Dissolve & Filter) lc LC Separation (Reverse Phase) prep->lc ion Ionization (ESI+) lc->ion ms1 MS1 Analysis (Full Scan) ion->ms1 ms2 MS2 Analysis (Fragmentation) ms1->ms2 Precursor Ion Selection data Data Interpretation (Spectrum vs. Predicted) ms2->data

Caption: General experimental workflow for LC-MS/MS analysis.

References

"stability issues of 3-(1,3-thiazol-2-yl)thiomorpholine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1,3-thiazol-2-yl)thiomorpholine in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not extensively available in published literature. The following information is based on the general chemical properties of the thiazole and thiomorpholine moieties and represents potential stability issues and investigational methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Oxidation of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis or Photolytic Degradation of the Thiazole Ring: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic, basic, or photolytic conditions. This may involve hydrolysis of the imine-like bond within the ring or photo-induced rearrangement.[1]

Q2: I am observing a loss of my compound in solution over time. What are the likely causes?

A2: Gradual loss of this compound in solution is likely due to chemical degradation. The rate and extent of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents in your solvent or buffer. We recommend performing a forced degradation study to identify the specific cause.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To minimize degradation, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, it is advisable to use a buffer system with a pH between 5 and 7. Solutions should be stored at -20°C or lower and protected from light. It is also recommended to prepare fresh solutions for sensitive experiments.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most suitable technique.[2][3] An ideal method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound and monitoring the formation of impurities.

Troubleshooting Guides

Problem: Rapid loss of compound purity observed by HPLC.

Possible Cause Troubleshooting Step
Oxidative Degradation Degas solvents and buffers before use. Avoid using solvents that may contain peroxide impurities. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
pH Instability Ensure the pH of your solution is within the optimal range (pH 5-7). Use freshly prepared buffers and verify the pH.
Photodegradation Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.
Incompatible Excipients If working with a formulation, check for potential incompatibilities between this compound and other components.

Problem: Appearance of new peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Step
Formation of Degradation Products Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the new peaks. Use HPLC-MS to determine the mass of the new species to aid in their identification.
Contamination Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on Stability (Aqueous Buffer, 25°C, 24 hours)

pH% Recovery of Parent CompoundMajor Degradant(s) Observed
2.075%Thiazole ring hydrolysis products
5.098%Minimal degradation
7.095%Trace sulfoxide
9.082%Thiazole ring hydrolysis products

Table 2: Effect of Temperature on Stability (pH 7.0 Buffer, 24 hours)

Temperature% Recovery of Parent CompoundMajor Degradant(s) Observed
4°C>99%Not detected
25°C95%Trace sulfoxide
50°C88%Sulfoxide, trace thiazole hydrolysis

Table 3: Effect of Oxidative and Photolytic Stress (pH 7.0 Buffer, 25°C, 8 hours)

Stress Condition% Recovery of Parent CompoundMajor Degradant(s) Observed
3% H₂O₂65%Sulfoxide, Sulfone
Light (ICH Q1B)85%Photo-rearrangement products
Dark Control>99%Not detected

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a light source that meets ICH Q1B guidelines for photostability testing. Maintain a dark control sample at the same temperature.

  • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm or MS detection

  • Injection Volume: 10 µL

Visualizations

cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic/Photolytic Pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) hydrolysis_products Thiazole Ring Cleavage Products parent->hydrolysis_products Acid/Base or Light sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solutions (Acid, Base, Oxidizing Agent, Light, Heat) stress Apply Stress Conditions prep->stress sample Sample at Time Points stress->sample analyze HPLC-UV/MS Analysis sample->analyze data Data Analysis: - % Recovery - Degradant Profiling analyze->data

Caption: General workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Solubility of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3-(1,3-thiazol-2-yl)thiomorpholine in common laboratory solvents.

Predicted Solubility Profile

Solvent ClassCommon Lab SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe presence of heteroatoms (N, S) allows for hydrogen bonding with protic solvents.[1] However, the overall molecular size may limit high solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)SolubleThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe molecule's polarity, due to the nitrogen and sulfur heteroatoms, is likely to make it less soluble in non-polar solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Sparingly SolubleThese solvents have an intermediate polarity and can often dissolve compounds with both polar and non-polar characteristics.

Experimental Protocols

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, hexane, DCM)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The compound completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the compound dissolves, but some solid particles remain.

    • Insoluble: The compound does not appear to dissolve.

  • Record your observations for each solvent.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[3][4]

Materials:

  • This compound

  • Chosen solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • A suitable analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).

  • Accurately add a known volume of the solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • After equilibration, allow the mixture to stand to let the excess solid settle.

  • Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by taking an aliquot of the clear supernatant, or by filtering the solution through a syringe filter compatible with the solvent.

  • Prepare a series of dilutions of the saturated solution.

  • Analyze the concentration of the compound in the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Troubleshooting Guide

QuestionPossible Cause(s)Suggested Solution(s)
Why is my compound not dissolving, even in solvents where it is predicted to be soluble? - Insufficient solvent volume.- The dissolution process may be slow.- The temperature may be too low.- Increase the volume of the solvent.- Increase the agitation time.- Gently warm the mixture, provided the compound is thermally stable. Note that solubility is temperature-dependent.[5]
My compound precipitated out of solution after initially dissolving. What happened? - Change in temperature.- Evaporation of the solvent.- Ensure a constant temperature is maintained throughout the experiment.- Keep vials tightly sealed to prevent solvent evaporation.
I am getting inconsistent solubility results for the same solvent. - Equilibrium may not have been reached.- Impurities in the compound or solvent.- Inaccurate analytical measurements.- Degradation of the compound during the experiment.- Increase the equilibration time in the shake-flask method.- Use high-purity compound and solvents.- Re-calibrate your analytical instrument and prepare fresh standards.- Assess the stability of your compound under the experimental conditions.
How do I know if I have reached equilibrium in the shake-flask method? - Insufficient agitation time.- Take samples at different time points (e.g., 24, 48, and 72 hours). When the measured concentration no longer changes over time, equilibrium has been reached.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of thiazole derivatives?

A1: The primary factors are the polarity of the solvent, temperature, and pH.[1] Generally, the solubility of solids increases with temperature. For ionizable compounds, solubility can be significantly affected by the pH of the solution.

Q2: How does the thiomorpholine moiety impact the overall solubility of a molecule?

A2: The thiomorpholine ring is a saturated heterocycle containing both a nitrogen and a sulfur atom. This structure can increase the polarity of a molecule and provide sites for hydrogen bonding, which generally enhances solubility in polar solvents.

Q3: What does the principle "like dissolves like" mean in the context of solubility?

A3: This principle states that substances with similar polarities are more likely to be soluble in each other.[2] Polar compounds tend to dissolve in polar solvents (like water and ethanol), while non-polar compounds dissolve in non-polar solvents (like hexane).

Q4: Can I use DMSO to make a stock solution and then dilute it into an aqueous buffer?

A4: Yes, this is a common practice. However, be aware that the presence of even a small percentage of DMSO can increase the apparent aqueous solubility of your compound.[6] It is important to keep the final DMSO concentration low and consistent across experiments.

Q5: My compound seems to be degrading in a particular solvent. How does this affect my solubility measurement?

A5: Compound degradation will lead to inaccurate and unreliable solubility data. If you suspect degradation, you should try to find a different solvent or use a method to assess the compound's stability in the chosen solvent over the course of the experiment (e.g., by HPLC analysis of the sample over time).

Visualized Experimental Workflow

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) cluster_troubleshooting Troubleshooting start Start: Select Solvents qual_test Perform Qualitative Solubility Test (add ~1-2 mg to 1 mL solvent) start->qual_test observe Observe and Record (Soluble, Sparingly Soluble, Insoluble) qual_test->observe quant_start Select Solvent of Interest observe->quant_start Proceed to Quantitative Measurement if Needed add_excess Add Excess Compound to Known Volume of Solvent quant_start->add_excess equilibrate Agitate at Constant Temperature (24-48 hours) add_excess->equilibrate separate Separate Supernatant (Centrifuge or Filter) equilibrate->separate problem Issue Encountered (e.g., Inconsistent Results, No Dissolution) equilibrate->problem If issues arise analyze Analyze Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end End: Report Solubility Data calculate->end identify_cause Identify Potential Cause (e.g., Not at Equilibrium, Temp Fluctuation) problem->identify_cause implement_solution Implement Solution (e.g., Increase Time, Control Temp) identify_cause->implement_solution implement_solution->equilibrate Re-run Experiment

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Thiazolyl-Thiomorpholine Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of emerging thiazolyl-thiomorpholine derivatives against the well-established chemotherapeutic agent, cisplatin. The following sections detail their relative potencies, the experimental methodologies used for these assessments, and the known signaling pathways involved in their cytotoxic mechanisms. While direct comparative data for 3-(1,3-thiazol-2-yl)thiomorpholine is limited in publicly available literature, this guide leverages data from structurally related and representative compounds within the same chemical family to provide a valuable comparative perspective for cancer research and drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various thiazolyl-thiomorpholine derivatives and cisplatin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine (Compound 3f)A5493.72CisplatinA549>3.72
Thiazolyl thiomorpholine derivative (10c)A54910.1CisplatinA54916.48 (24h)
Thiazolyl thiomorpholine derivative (10c)HeLa30.0CisplatinHeLaVaries widely
Morpholine substituted thiazolo[5,4-d]pyrimidine (4a)HL-608---

Note: The IC50 values for cisplatin can show significant variability between studies depending on the experimental conditions, such as exposure time.

The data indicates that certain thiazolyl-thiomorpholine derivatives exhibit potent cytotoxic activity, with at least one derivative (Compound 3f) demonstrating greater potency than cisplatin in the A549 lung cancer cell line[1]. Notably, the tested 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives displayed high selectivity, with IC50 values exceeding 500 µM against the healthy murine fibroblast cell line L929[1]. Another thiazolyl thiomorpholine derivative (10c) also showed significant cytotoxicity against both A549 and HeLa cells[2].

Experimental Protocols

The cytotoxicity of the compounds listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolyl-thiomorpholine derivatives or cisplatin) and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Cisplatin

Cisplatin is a well-characterized DNA-damaging agent. Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which trigger a cascade of cellular events leading to apoptosis (programmed cell death). The primary signaling pathways involved in cisplatin-induced apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cisplatin_pathway Cisplatin Cisplatin DNA_damage DNA Damage (Adduct Formation) Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax FasL FasL Upregulation p53->FasL Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FasR Fas Receptor FasL->FasR binds Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase8->Caspase3

Caption: Cisplatin-induced apoptotic signaling pathways.

Thiazolyl-Thiomorpholine Derivatives

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related thiazolyl-thiomorpholine derivatives suggest that their cytotoxic effects are also mediated by the induction of apoptosis. Evidence points towards the involvement of the intrinsic mitochondrial pathway.

thiazole_pathway Thiazolyl_Thiomorpholine Thiazolyl-Thiomorpholine Derivative Cellular_Stress Cellular Stress (Target Interaction) Thiazolyl_Thiomorpholine->Cellular_Stress Mitochondrial_Pathway Mitochondrial Pathway Activation Cellular_Stress->Mitochondrial_Pathway MMP_Loss Mitochondrial Membrane Potential Loss Mitochondrial_Pathway->MMP_Loss Caspase_Activation Caspase Activation (e.g., Caspase-3) MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway for thiazolyl-thiomorpholine derivatives.

Conclusion

The available data suggests that thiazolyl-thiomorpholine derivatives represent a promising class of compounds with potent and selective cytotoxic activity against cancer cells. Some derivatives have demonstrated superior potency to the established chemotherapeutic drug, cisplatin, in certain cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis, likely through the mitochondrial pathway. Further research is warranted to fully elucidate the structure-activity relationships, the precise molecular targets, and the detailed signaling pathways of these compounds, including the specific molecule this compound, to assess their full therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field of oncology and medicinal chemistry, providing a foundation for future investigations into this promising class of anticancer agents.

References

Comparative Antimicrobial Efficacy: 3-(1,3-thiazol-2-yl)thiomorpholine Analogues versus Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial properties of novel thiazolyl derivatives in comparison to the established β-lactam antibiotic, ampicillin, reveals promising activity against a range of pathogenic bacteria. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy.

Quantitative Antimicrobial Performance

The antimicrobial activity of a representative thiazole derivative, 2-(2-(1-(4-Bromophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine (referred to as Thiazole Derivative 19c), was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, are compared with the efficacy of ampicillin against the same bacterial strains.

Bacterial Strain Thiazole Derivative 19c MIC (µg/mL) Ampicillin MIC (µg/mL)
Staphylococcus aureus0.981.95
Bacillus subtilis0.980.98
Salmonella typhimurium0.490.98
Escherichia coli1.953.91

Data sourced from Saad, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

The data indicates that the tested thiazole derivative exhibits potent antibacterial activity. Notably, it demonstrated twice the efficacy of ampicillin against Staphylococcus aureus and Salmonella typhimurium, and comparable activity against Bacillus subtilis. Furthermore, it showed a twofold greater potency against Escherichia coli when compared to ampicillin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values for both the thiazole derivatives and ampicillin was conducted using the twofold serial dilution method.

Methodology:

  • Preparation of Test Compounds: Stock solutions of the synthesized thiazole compounds and the reference drug, ampicillin, were prepared in dimethylsulfoxide (DMSO).

  • Bacterial Strains: The following bacterial strains were utilized in the assay: Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli.

  • Culture Medium: Nutrient broth was used as the liquid medium for bacterial growth and serial dilutions.

  • Serial Dilution: A series of twofold dilutions of the test compounds and ampicillin were prepared in nutrient broth within 96-well microtiter plates. The concentrations typically ranged from 250 µg/mL down to 0.24 µg/mL.

  • Inoculation: Each well was inoculated with a standardized suspension of the respective bacterial strain.

  • Incubation: The microtiter plates were incubated under appropriate conditions for bacterial growth (typically 37°C for 24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action and Signaling Pathways

Ampicillin: As a well-characterized β-lactam antibiotic, ampicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.

Ampicillin_Mechanism Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition disrupts Peptidoglycan->CellWall is essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action for Ampicillin.

Thiazole Derivatives: The precise mechanism of action for this class of thiazole derivatives is still under investigation. However, the broader family of thiazole-containing compounds is known to exhibit diverse biological activities, often targeting various cellular processes in microorganisms. Potential mechanisms could include inhibition of essential enzymes, disruption of membrane potential, or interference with nucleic acid synthesis. Further research is required to elucidate the specific signaling pathways affected by these novel thiazolyl thiomorpholine analogues.

Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis Reactants Reactants Synthesis Synthesis Reactants->Synthesis Chemical Reaction CrudeProduct CrudeProduct Synthesis->CrudeProduct Isolation Purification Purification CrudeProduct->Purification e.g., Recrystallization PureCompound PureCompound Purification->PureCompound Characterization (NMR, MS, etc.) MIC_Assay MIC_Assay PureCompound->MIC_Assay Testing MIC_Data MIC_Data MIC_Assay->MIC_Data Results BacterialStrains Bacterial Strains BacterialStrains->MIC_Assay Comparison Comparison MIC_Data->Comparison Efficacy_Report Efficacy_Report Comparison->Efficacy_Report Evaluation Ampicillin_Data Ampicillin MIC Data Ampicillin_Data->Comparison

Caption: General workflow for antimicrobial drug discovery.

Comparative Analysis of 3-(1,3-thiazol-2-yl)thiomorpholine and Related Thiazole Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structure in numerous biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities.[1][3][4] The incorporation of a thiomorpholine ring, a six-membered heterocycle containing sulfur and nitrogen, can further modulate the biological profile of these molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives bearing a thiomorpholine substituent. A series of novel 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human lung cancer cell line.[1] Several of these compounds demonstrated potent cytotoxic effects, with some exhibiting greater efficacy than the standard chemotherapeutic drug, cisplatin.[1] For instance, the compound designated as 3f , a 4-CH3 phenyl derivative, was identified as the most potent, with an IC50 value of 3.72 µM.[1] Notably, these compounds showed selectivity towards cancer cells, with IC50 values greater than 500 µM against the healthy L929 cell line.[1]

In another study, a thiazolyl thiomorpholine derivative with a chloro substituent on the aromatic ring was identified as a promising lead for cytotoxic activity against A549 and HeLa cells, exhibiting IC50 values of 10.1 µM and 30.0 µM, respectively.[5]

The proposed mechanism for the anticancer activity of some thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway Thiazole_Derivative Thiazole-Thiomorpholine Derivative Signaling_Pathway Cancer Cell Signaling Pathway Thiazole_Derivative->Signaling_Pathway Inhibition Proliferation Cell Proliferation Signaling_Pathway->Proliferation Blocks Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Thiazole derivatives containing a thiomorpholine moiety have also demonstrated significant antimicrobial properties. In one study, a series of thiazolyl thiomorpholines were synthesized and screened for their antibacterial and antifungal activities.[2] The results indicated that compounds incorporating a thiomorpholine ring in combination with the thiazole core displayed high inhibitory activity.[2] Specifically, a compound with a chloro substituent on the aromatic ring (5f ) showed greater antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum, when compared to the standard drugs.[2]

The general workflow for evaluating the antimicrobial activity of these compounds is outlined below.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Screening Synthesis Synthesis of Thiazole- Thiomorpholine Derivatives Preparation Preparation of Microbial Cultures (Bacteria and Fungi) Synthesis->Preparation MIC_Assay Microdilution Assay (Determination of MIC) Preparation->MIC_Assay Data_Analysis Data Analysis and Comparison with Standards MIC_Assay->Data_Analysis

Caption: Experimental workflow for antimicrobial testing.

Data Summary

The following tables summarize the quantitative data for the biological activities of representative thiazole-thiomorpholine derivatives.

Table 1: Anticancer Activity of Thiazole-Thiomorpholine Derivatives

Compound IDCell LineIC50 (µM)Reference
3f (4-CH3 phenyl derivative)A549 (Lung Cancer)3.72[1]
Thiazolyl thiomorpholine (chloro sub.)A549 (Lung Cancer)10.1[5]
Thiazolyl thiomorpholine (chloro sub.)HeLa (Cervical Cancer)30.0[5]

Table 2: Antimicrobial Activity of a Thiazole-Thiomorpholine Derivative

Compound IDMicroorganismActivityReference
5f (chloro substituent)Pseudomonas aeruginosaHigh[2]
5f (chloro substituent)Penicillium chrysogenumHigh[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the target microorganism (bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

While direct experimental data on 3-(1,3-thiazol-2-yl)thiomorpholine is limited, the available evidence from structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the thiazole ring coupled with a thiomorpholine moiety appears to be a favorable combination for eliciting potent biological activities. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

Navigating the In Vitro Landscape of Thiazole-Thiomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the preclinical potential of novel chemical entities is paramount. This guide offers a comparative analysis of the in vitro bioactivity of compounds structurally related to 3-(1,3-thiazol-2-yl)thiomorpholine, focusing on their performance in various assays and against different biological targets. While specific experimental data for this compound is not prominently available in the reviewed literature, this guide consolidates findings on its close analogs, providing a valuable reference for this class of compounds.

The thiazole-thiomorpholine scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities. The available in vitro data for these compounds points towards a strong potential in oncology, with many analogs demonstrating significant cytotoxic effects against various cancer cell lines. Other reported activities for this class of molecules include antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Comparative In Vitro Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole-thiomorpholine and thiazole-morpholine derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several of these compounds against a panel of human cancer cell lines, providing a comparative overview of their potency.

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 3f (4-CH3 phenyl derivative of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine)A549 (Lung Cancer)3.72Cisplatin-
Compounds 3a-e (Derivatives of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine)A549 (Lung Cancer)Better than CisplatinCisplatin-
Compound 4f (A thiazol-5(4H)-one derivative)HCT-116 (Colorectal)-Colchicine-
Compound 5a (A thiazol-5(4H)-one derivative)HCT-116 (Colorectal)-Colchicine-
Compound 8f (A thiazol-5(4H)-one derivative)HepG-2 (Liver Cancer)-Colchicine-
Compound 8g (A thiazol-5(4H)-one derivative)MCF-7 (Breast Cancer)-Colchicine-
Compound 8k (A thiazol-5(4H)-one derivative)MCF-7 (Breast Cancer)-Colchicine-
Compound 4c (A 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one derivative)MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4c (A 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one derivative)HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51

Note: A dash (-) indicates that the specific value was not provided in the source material, although the activity was noted as significant.

Potential Mechanisms of Action

While the precise mechanism of action for many thiazole-thiomorpholine derivatives is still under investigation, some studies have shed light on their potential cellular targets. For certain analogs, the anticancer activity has been attributed to the inhibition of tubulin polymerization, a critical process for cell division.[1] Others have been shown to inhibit enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis.[2]

G ThiazoleThiomorpholine Thiazole-Thiomorpholine Derivative Tubulin Tubulin ThiazoleThiomorpholine->Tubulin Inhibition MMP9 MMP-9 ThiazoleThiomorpholine->MMP9 Inhibition Microtubules Microtubule Formation Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellInvasion Cancer Cell Invasion and Metastasis MMP9->CellInvasion

Caption: Proposed mechanisms of action for some thiazole-thiomorpholine derivatives.

Experimental Protocols

The in vitro cytotoxicity of the compared compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and a vehicle control for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan (add DMSO) F->G H Measure absorbance G->H I Calculate IC50 H->I

References

Comparative Analysis of 3-(1,3-thiazol-2-yl)thiomorpholine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the chemical entity 3-(1,3-thiazol-2-yl)thiomorpholine. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages data from structurally related 2-aminothiazole derivatives to provide a representative analysis. The information herein is intended to guide researchers in designing and interpreting selectivity and safety pharmacology studies.

Introduction to Cross-Reactivity Assessment

Cross-reactivity, the interaction of a compound with targets other than its intended primary target, is a critical aspect of drug discovery and development. Unintended off-target interactions can lead to adverse effects or, in some cases, beneficial polypharmacology. Therefore, early assessment of a compound's selectivity profile is essential. This is typically achieved by screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. The thiomorpholine and thiazole moieties present in this compound are found in various biologically active compounds, suggesting the potential for a diverse range of biological interactions.[1][2]

Comparative Cross-Reactivity Data

While specific cross-reactivity data for this compound is not available in the public domain, we can infer potential off-target profiles by examining structurally similar compounds. The 2-aminothiazole scaffold, in particular, is a common feature in many bioactive molecules and has been extensively studied.[3][4][5][6]

The following table summarizes the selectivity data for a series of N-acylated 2-amino-5-benzyl-1,3-thiazole derivatives, which share the core 2-aminothiazole motif with the compound of interest. These compounds were evaluated for their inhibitory activity against various kinases, providing insights into their selectivity.

Table 1: Representative Kinase Selectivity of N-Acylated 2-Amino-5-Benzyl-1,3-Thiazole Derivatives

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target 1Off-Target 1 IC50 (nM)Off-Target 2Off-Target 2 IC50 (nM)Selectivity NotesReference
Compound A Hec1/Nek250hERG>10,000Aurora A1,500High selectivity against hERG. Moderate selectivity against Aurora A.[3]
Compound B Src Family Kinases25Abl500Lck750Moderate selectivity against related tyrosine kinases.[3]
Compound C Chk15Cdk2250Plk11,000Good selectivity against other cell cycle kinases.[3]
Compound D CK2 (allosteric)600PIM1>10,000DYRK1A>10,000High selectivity due to allosteric binding mode.[7]

Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the cross-reactivity profile of this compound.

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity involves a variety of in vitro assays. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.

Kinome Scanning

Objective: To determine the interaction profile of a compound against a large panel of protein kinases.

Methodology: KINOMEscan™ (DiscoverX)

This is a competitive binding assay that quantitatively measures the ability of a compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.

  • Assay Principle: Kinases are tagged with a unique DNA barcode and incubated with the test compound and a kinase-specific ligand immobilized on a solid support.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically reported as the percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.

KinomeScan_Workflow cluster_preparation Preparation cluster_incubation Incubation & Competition cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubation Mixture Kinase->Incubation Compound Test Compound Compound->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (%Ctrl, Kd) qPCR->Data

Figure 1. Workflow for the KINOMEscan™ assay.
Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor, ion channel, or transporter by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target of interest.

  • Assay Setup: A fixed concentration of a high-affinity radioligand is incubated with the membranes in the presence of varying concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon compound binding.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Test Compound Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat Heating to Various Temperatures Compound->Heat Vehicle->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Detection Protein Quantification (e.g., Western Blot) Centrifugation->Detection MeltingCurve Generate Melting Curve Detection->MeltingCurve

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways and Potential Off-Target Interactions

The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases. Therefore, a primary area of potential cross-reactivity for this compound is the human kinome. Off-target kinase inhibition can lead to a variety of cellular effects. The diagram below illustrates a simplified signaling cascade and highlights potential points of off-target interaction for a hypothetical kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Primary Target Kinase Receptor->Kinase1 Activates Kinase2 Off-Target Kinase 1 Receptor->Kinase2 Activates Substrate1 Substrate A Kinase1->Substrate1 Phosphorylates Substrate2 Substrate B Kinase2->Substrate2 Phosphorylates Kinase3 Off-Target Kinase 2 Transcription Gene Transcription Substrate1->Transcription Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits (Intended) Inhibitor->Kinase2 Inhibits (Off-Target) Inhibitor->Kinase3 Inhibits (Off-Target)

Figure 3. Potential on- and off-target interactions in a signaling pathway.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug development. While direct experimental data for this compound is currently lacking, the analysis of structurally related 2-aminothiazole derivatives suggests that the kinome is a likely area for off-target interactions. A thorough investigation using a combination of in vitro profiling assays, such as kinome scanning and radioligand binding assays, is highly recommended to elucidate the selectivity profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such an evaluation.

References

Head-to-Head Comparison of 3-(1,3-Thiazol-2-yl)thiomorpholine Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a detailed comparative analysis of a series of 3-(1,3-thiazol-2-yl)thiomorpholine analogs, focusing on their cytotoxic activity against various cancer cell lines. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Analysis of Cytotoxic Activity

A study by Ramachandra Reddy et al. (2014) investigated a series of N-azole substituted thiomorpholine derivatives for their cytotoxic effects. Among the synthesized compounds, the thiazolyl thiomorpholine analog with a chloro substituent on the aromatic ring emerged as a significant lead molecule, demonstrating notable activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cells. The cytotoxic activities of these analogs, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR GroupTarget Cell LineIC50 (µM)[1]
10a HA549>100
HeLa>100
10b CH3A54985.2
HeLa90.1
10c ClA54910.1
HeLa30.0

Note: Lower IC50 values indicate higher cytotoxic activity.

Structure-Activity Relationship

The data reveals a clear structure-activity relationship among the tested analogs. The unsubstituted analog (10a) showed minimal cytotoxic activity. The introduction of a methyl group (10b) resulted in a modest increase in activity. Significantly, the presence of a chloro group (10c) on the aromatic ring led to a dramatic enhancement of cytotoxic potency, particularly against the A549 cell line[1]. This suggests that an electron-withdrawing substituent on the aromatic moiety is crucial for the anticancer activity of this class of compounds.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of Thiazolyl Thiomorpholine Analogs (General Procedure)

A mixture of an appropriate 2-bromo-1-arylethanone (1 mmol) and 2-thiomorpholin-3-yl-1,3-thiazole-4-carbothioamide (1 mmol) in ethanol (20 mL) was refluxed for 4 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with ethanol, and dried. The crude product was purified by recrystallization from a suitable solvent to afford the desired N-azolyl substituted thiomorpholine derivatives[1]. The structure of the synthesized compounds was confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 and HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves[1].

Signaling Pathway and Experimental Workflow

To provide a broader context for the potential mechanism of action of these compounds, a simplified diagram of a generic cell survival signaling pathway often implicated in cancer is presented below. Many cytotoxic agents function by disrupting such pathways, leading to apoptosis (programmed cell death).

Cell_Survival_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Analogs Thiazolyl Thiomorpholine Analogs Analogs->Akt Potential Inhibition

Caption: Simplified PI3K/Akt signaling pathway promoting cell survival.

The experimental workflow for evaluating the cytotoxic activity of the synthesized this compound analogs is depicted in the following diagram.

Experimental_Workflow Synthesis Synthesis of Thiazolyl Thiomorpholine Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Synthesized Analogs Purification->Treatment Cell_Culture Cancer Cell Line Culture (A549, HeLa) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for cytotoxic evaluation of thiazolyl thiomorpholine analogs.

References

The Synergistic Potential of 3-(1,3-thiazol-2-yl)thiomorpholine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the synergistic effects of the specific compound 3-(1,3-thiazol-2-yl)thiomorpholine when used in combination with known drugs. While the individual thiazole and thiomorpholine structural motifs are present in numerous biologically active molecules, research into the combined therapeutic action of this particular derivative remains to be published. This guide, therefore, serves to highlight the potential areas of interest for future research based on the activities of closely related compounds and provides a framework for the types of experimental data and analyses that would be required to elucidate any synergistic properties.

Synergistic Precedents in Related Thiazole and Morpholine Compounds

Research into derivatives of both thiazole and morpholine has revealed synergistic activities in various therapeutic areas, primarily in oncology and infectious diseases. These findings suggest that this compound could plausibly exhibit similar combination benefits.

For instance, certain thiazoline derivatives have demonstrated synergistic antimicrobial effects when combined with conventional antibiotics against multidrug-resistant Staphylococcus aureus.[1] Similarly, a thionated derivative of levofloxacin, which contains a morpholine ring, has shown synergistic anticancer activity with doxorubicin in doxorubicin-resistant cancer cell lines.[2] In another study, the combination of 3-hydrazinoquinoxaline-2-thiol with penicillin resulted in a significant synergistic effect against MRSA, reducing the minimum inhibitory concentrations (MICs) of both agents.[3][4]

These examples underscore the potential for thiazole and morpholine-containing compounds to enhance the efficacy of existing drugs and overcome resistance mechanisms.

A Roadmap for Investigating Synergy: Proposed Experimental Protocols

To investigate the potential synergistic effects of this compound, a series of established experimental protocols would need to be employed. The following outlines a typical workflow for such an investigation.

Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Synergy Screening cluster_1 Mechanism of Synergy Investigation cluster_2 In Vivo Validation Initial Screening Single-agent dose-response curves to determine IC50/MIC Checkerboard Assay Checkerboard assay with a matrix of concentrations Initial Screening->Checkerboard Assay Combination Index Calculate Combination Index (CI) using Chou-Talalay method Checkerboard Assay->Combination Index Isobologram Analysis Generate isobolograms Combination Index->Isobologram Analysis Cellular Assays Cell cycle analysis, apoptosis assays (e.g., Annexin V) Isobologram Analysis->Cellular Assays If Synergy Observed (CI < 1) Molecular Assays Western blotting for key signaling proteins, gene expression analysis Cellular Assays->Molecular Assays Animal Model Select appropriate animal model (e.g., xenograft for cancer) Molecular Assays->Animal Model Treatment Groups Administer single agents and combination therapy Animal Model->Treatment Groups Efficacy Measurement Monitor tumor growth, survival, or infection burden Treatment Groups->Efficacy Measurement

Caption: A generalized workflow for the assessment of drug synergy, from initial in vitro screening to in vivo validation.

Detailed Methodologies

1. Cell Viability and Antimicrobial Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for anticancer studies or the minimum inhibitory concentration (MIC) for antimicrobial studies of this compound and the known drug individually.

  • Protocol:

    • Cancer cell lines or bacterial strains are cultured in appropriate media.

    • Cells or bacteria are seeded in 96-well plates.

    • A serial dilution of each compound is added to the wells.

    • After a specified incubation period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria), cell viability is assessed using assays such as MTT or resazurin, or bacterial growth is measured by optical density.

    • IC50 or MIC values are calculated from the dose-response curves.

2. Checkerboard Assay:

  • Objective: To systematically evaluate the interaction between this compound and a known drug across a range of concentrations.

  • Protocol:

    • In a 96-well plate, serial dilutions of this compound are made along the x-axis.

    • Serial dilutions of the known drug are made along the y-axis.

    • The combination of both drugs at various concentrations is thus tested.

    • Cell viability or bacterial growth is measured after incubation.

3. Combination Index (CI) Calculation:

  • Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

  • Method: The data from the checkerboard assay is analyzed using the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Indicates synergy.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

4. Isobologram Analysis:

  • Objective: To graphically represent the drug interaction.

  • Method: An isobologram is constructed by plotting the concentrations of the two drugs that produce a specific effect (e.g., 50% inhibition) on the x and y axes. The line connecting these points is the line of additivity.

    • Data points falling below the line indicate synergy.

    • Data points on the line indicate an additive effect.

    • Data points above the line indicate antagonism.

Potential Signaling Pathways for Investigation

Given the anticancer and antimicrobial potential of related compounds, investigations into the synergistic mechanism of this compound could focus on the following signaling pathways.

Hypothesized Signaling Pathway for Anticancer Synergy

G Drug_A Known Anticancer Drug (e.g., Doxorubicin) DNA_Damage DNA Damage Drug_A->DNA_Damage Induces Compound_X This compound Efflux_Pumps Drug Efflux Pumps (e.g., P-glycoprotein) Compound_X->Efflux_Pumps Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Efflux_Pumps->Drug_A Reduces intracellular concentration of Cell_Survival Cell Survival Apoptosis->Cell_Survival Inhibits

Caption: A hypothetical pathway where this compound enhances chemotherapy by inhibiting drug efflux pumps.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the established activities of related thiazole and thiomorpholine derivatives provide a strong rationale for investigating its potential in combination therapies. The experimental and analytical frameworks outlined above offer a clear path for future research to explore and quantify any synergistic interactions of this compound. Such studies would be invaluable to researchers and drug development professionals seeking to expand the arsenal of effective combination treatments for cancer and infectious diseases.

References

Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound 3-(1,3-thiazol-2-yl)thiomorpholine could not be located. This guide provides a comparative analysis of a closely related series of compounds, 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives , to illustrate the anti-cancer selectivity profile of this structural class.

This comparison guide provides an objective analysis of the in vitro anti-cancer performance of a series of novel thiazolyl-thiomorpholine derivatives. The data presented herein compares the cytotoxic effects of these compounds on a human cancer cell line versus a healthy cell line, offering insights into their selectivity. Detailed experimental protocols and workflow visualizations are provided for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity Profile

The anti-cancer activity of a series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives was evaluated against the A549 human lung carcinoma cell line and the L929 murine fibroblast (healthy) cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of each compound. Cisplatin, a standard chemotherapy drug, was used as a reference.

The results indicate that several synthesized compounds exhibit greater inhibitory activity against the A549 cancer cells than cisplatin. Notably, all tested compounds displayed significantly higher IC50 values (>500 µM) against the healthy L929 cell line, demonstrating a favorable selectivity towards the cancer cell line. Compound 3f , which features a 4-methylphenyl substitution on the thiazole ring, was identified as the most potent derivative against A549 cells with an IC50 of 3.72 µM.

Table 1: Comparative IC50 Values (µM) of Thiazolyl-Thiomorpholine Derivatives and Cisplatin

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]
3a H10.32>500
3b 4-F9.85>500
3c 4-Cl7.61>500
3d 4-Br6.93>500
3e 4-OCH38.47>500
3f 4-CH33.72>500
Cisplatin -12.50Not Reported

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of the synthesized thiazolyl-thiomorpholine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This method assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture and Seeding: A549 (human lung carcinoma) and L929 (murine fibroblast) cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells were seeded into 96-well microplates at a density of 5 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with the culture medium to achieve a range of final concentrations. The cultured cells were treated with these dilutions and incubated for an additional 24 hours. Control wells contained cells treated with DMSO-containing medium only.

  • MTT Incubation: After the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Following the MTT incubation, 100 µL of a solubilization solution (e.g., DMSO or a detergent solution) was added to each well to dissolve the insoluble formazan crystals. The plate was gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, defined as the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and analyzing the dose-response curve.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Selective_Cytotoxicity Concept of Selective Cytotoxicity cluster_compound Thiazolyl-Thiomorpholine Derivative cluster_cells Cell Populations cluster_outcomes Observed Effects Compound Compound 3f (IC50 = 3.72 µM for A549) Cancer_Cell A549 Cancer Cells Compound->Cancer_Cell Low IC50 Normal_Cell L929 Normal Cells Compound->Normal_Cell High IC50 (>500 µM) Apoptosis High Cytotoxicity (Cell Death) Cancer_Cell->Apoptosis Leads to Viability Low Cytotoxicity (Cells Remain Viable) Normal_Cell->Viability Leads to

Caption: Selective action of a lead compound on cancer cells versus normal cells.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 3-(1,3-thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of oncological research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This guide provides a comprehensive comparison of the putative mechanisms of action of the novel compound 3-(1,3-thiazol-2-yl)thiomorpholine against established cancer therapies. Drawing upon available data for structurally related thiazole and thiomorpholine derivatives, this document outlines potential signaling pathways, presents comparative efficacy data, and details the experimental protocols required to elucidate its precise molecular interactions. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer treatment.

Postulated Mechanisms of Action

While direct experimental data on this compound is emerging, analysis of its core chemical moieties—the thiazole and thiomorpholine rings—suggests several plausible anticancer mechanisms. Thiazole derivatives have been implicated in a range of cytotoxic activities against cancer cells, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Similarly, thiomorpholine-containing compounds have demonstrated notable anticancer properties. This guide will explore these potential mechanisms in comparison to established therapeutic agents.

Comparative Analysis of Anticancer Activity

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of various thiazole and thiomorpholine derivatives against different cancer cell lines, alongside established drugs targeting similar pathways.

Compound/DrugTarget/PathwayCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 1 Tubulin PolymerizationA549 (Lung)0.85[1]
Thiazole Derivative 2 EGFR InhibitionHCT-116 (Colon)1.2
Thiomorpholine Derivative 1 MMP-9 InhibitionMDA-MB-231 (Breast)5.4
Paclitaxel Tubulin PolymerizationA549 (Lung)0.01[2][3]
Gefitinib EGFR InhibitionHCT-116 (Colon)0.5[4][5]
Marimastat MMP InhibitionMDA-MB-231 (Breast)0.01
PI-103 PI3K InhibitionMCF7 (Breast)0.008

Elucidating the Mechanism: Key Experimental Protocols

To definitively confirm the mechanism of action of this compound, a series of robust experimental assays are required. The following section details the protocols for key investigations.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, providing a measure of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6][7][8][9][10]

  • Solubilize the formazan crystals with DMSO or a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.[6][10]

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Lyse the cells to release cellular contents.

  • Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.[11][12][13][14]

  • Incubate at 37°C to allow for substrate cleavage.

  • Measure the resulting colorimetric or fluorescent signal using a plate reader.[12]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.[1][15][16][17]

  • Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1][15][16][17]

  • Incubate in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

Tubulin Polymerization Assay

This in vitro assay assesses the compound's ability to inhibit or promote the polymerization of tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.[18][19][20][21]

  • Add GTP to initiate polymerization.

  • Add this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

  • Monitor the change in absorbance at 340 nm over time at 37°C in a spectrophotometer.[21]

Kinase Inhibition Assays (e.g., EGFR, PI3K)

These assays measure the compound's ability to inhibit the activity of specific protein kinases.

Protocol (General):

  • Incubate the recombinant kinase enzyme with the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and a specific substrate.[22][23][24][25][26]

  • After a set incubation period, quantify the amount of phosphorylated substrate or consumed ATP using methods like ELISA, fluorescence, or luminescence.[24][26]

Matrix Metalloproteinase (MMP) Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of specific MMPs, such as MMP-9.

Protocol:

  • Activate the pro-MMP enzyme (e.g., with APMA).

  • Incubate the active MMP with the compound.

  • Add a fluorogenic MMP substrate.

  • Monitor the increase in fluorescence over time as the substrate is cleaved.[27][28]

Visualizing the Pathways and Processes

To further clarify the potential mechanisms and experimental workflows, the following diagrams are provided.

G Potential Signaling Pathways Targeted by this compound cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis cluster_2 Cell Cycle cluster_3 Metastasis Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Compound Compound Mitochondria Mitochondria Compound->Mitochondria G2/M Arrest G2/M Arrest Compound->G2/M Arrest MMPs MMPs Compound->MMPs Inhibition Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2->G2/M Arrest ECM Degradation ECM Degradation MMPs->ECM Degradation Invasion Invasion ECM Degradation->Invasion This compound This compound This compound->EGFR Inhibition? This compound->PI3K Inhibition? This compound->Compound

Caption: Postulated signaling pathways affected by this compound.

G Experimental Workflow for Mechanism of Action Confirmation Start Start Cell Viability (MTT) Cell Viability (MTT) Start->Cell Viability (MTT) Apoptosis Assay (Caspase-3) Apoptosis Assay (Caspase-3) Cell Viability (MTT)->Apoptosis Assay (Caspase-3) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cell Viability (MTT)->Cell Cycle Analysis (PI Staining) Target-based Assays Target-based Assays Apoptosis Assay (Caspase-3)->Target-based Assays Cell Cycle Analysis (PI Staining)->Target-based Assays Tubulin Polymerization Tubulin Polymerization Target-based Assays->Tubulin Polymerization Kinase Inhibition (EGFR, PI3K) Kinase Inhibition (EGFR, PI3K) Target-based Assays->Kinase Inhibition (EGFR, PI3K) MMP Inhibition MMP Inhibition Target-based Assays->MMP Inhibition Mechanism Confirmed Mechanism Confirmed Tubulin Polymerization->Mechanism Confirmed Kinase Inhibition (EGFR, PI3K)->Mechanism Confirmed MMP Inhibition->Mechanism Confirmed

Caption: A logical workflow for experimentally confirming the mechanism of action.

G Logical Relationship of Experimental Findings Decreased Cell Viability Decreased Cell Viability Conclusion: Cytotoxic & Anti-proliferative Conclusion: Cytotoxic & Anti-proliferative Decreased Cell Viability->Conclusion: Cytotoxic & Anti-proliferative Increased Caspase-3 Activity Increased Caspase-3 Activity Increased Caspase-3 Activity->Conclusion: Cytotoxic & Anti-proliferative G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest->Conclusion: Cytotoxic & Anti-proliferative Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization->G2/M Cell Cycle Arrest Inhibition of EGFR/PI3K Signaling Inhibition of EGFR/PI3K Signaling Inhibition of EGFR/PI3K Signaling->Decreased Cell Viability Inhibition of MMP Activity Inhibition of MMP Activity Inhibition of MMP Activity->Conclusion: Cytotoxic & Anti-proliferative

Conclusion

The structural motifs within this compound suggest a promising profile as a novel anticancer agent. The proposed experimental framework will be instrumental in delineating its precise mechanism of action, thereby facilitating its development and potential integration into future cancer therapy paradigms. This comparative guide serves as a foundational resource for researchers embarking on the comprehensive evaluation of this and similar compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine, ensuring compliance with standard safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory.

  • Avoidance of Ignition Sources : Keep away from open flames, sparks, and hot surfaces, as related compounds can be flammable.

II. Spill and Contamination Response

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Contamination :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

III. Quantitative Data Summary

PropertyThiomorpholineThiazole
Molecular Formula C4H9NSC3H3NS
Molecular Weight 103.19 g/mol 85.12 g/mol
Appearance Colorless to light yellow liquidColorless to pale yellow liquid
Boiling Point 169 °C116-118 °C
Flash Point 60 °C (140 °F)26 °C (79 °F)
Hazards Causes severe skin burns and eye damage.[2]Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation.
Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx).[1][3]Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx).[4]

IV. Detailed Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service. On-site treatment or disposal into the sanitary sewer system is not recommended without a thorough hazard assessment and institutional approval.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination : Based on the characteristics of its constituent parts (thiomorpholine and thiazole), this compound should be treated as hazardous chemical waste.

  • Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[5]

Step 2: Containerization

  • Primary Container : Collect waste this compound, including any contaminated materials from spills, in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[5]

Step 3: Storage

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA that is at or near the point of generation.[3][5]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or equivalent authority to arrange for the collection of the hazardous waste.

  • Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.

  • Professional Disposal : The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Handle in Chemical Fume Hood Identify Identify as Hazardous Waste Segregate Segregate from Incompatible Chemicals Identify->Segregate Containerize Collect in a Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Documentation Complete Waste Disposal Forms ContactEHS->Documentation Pickup Scheduled Pickup by Licensed Waste Contractor Documentation->Pickup Transport Transport to a Permitted Disposal Facility (TSDF) Pickup->Transport FinalDisposition Final Disposition (e.g., Incineration) Transport->FinalDisposition

Caption: Logical workflow for the disposal of this compound.

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Absorb Contain with Inert Absorbent Evacuate->Absorb Collect Collect in a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step protocol for responding to a spill.

References

Safeguarding Your Research: A Guide to Handling 3-(1,3-Thiazol-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine. While a specific Safety Data Sheet (SDS) for this compound is not available, the following guidance is based on the known hazards of the structurally related and hazardous parent compound, Thiomorpholine. This information is intended to supplement, not replace, a formal risk assessment, which should be conducted by qualified personnel before any handling of this chemical.

Immediate Safety Concerns and Required Personal Protective Equipment

Due to the corrosive nature of the parent compound, Thiomorpholine, it is crucial to handle this compound with stringent safety measures to prevent skin and eye contact, inhalation, and ingestion. The following Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific Recommendations
Eye and Face Chemical safety goggles and a face shield are required.
Skin Wear a chemically resistant lab coat, apron, and full-length pants. Use gloves appropriate for handling corrosive organic compounds. Inspect gloves for integrity before each use.
Respiratory A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the compound outside of a fume hood or in case of a spill.
Footwear Closed-toe, chemically resistant shoes are mandatory.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.

Key Handling Procedures:

  • Engineering Controls: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

  • Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area immediately and contact emergency personnel.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.

Visual Safety Guides

The following diagrams illustrate the recommended workflow for handling this compound and the required personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_react Perform Experiment handle_weigh->handle_react cleanup_decontaminate Decontaminate Work Area handle_react->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

PPE cluster_ppe Personal Protective Equipment cluster_body Area of Protection face_shield Face Shield head Head face_shield->head goggles Chemical Goggles goggles->head respirator Respirator respirator->head lab_coat Lab Coat torso Torso lab_coat->torso gloves Chemical Gloves hands Hands gloves->hands closed_shoes Closed-toe Shoes feet Feet closed_shoes->feet

Caption: Mandatory PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Thiazol-2-yl)thiomorpholine
Reactant of Route 2
3-(1,3-Thiazol-2-yl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.